Isonicotinic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-carbonyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(9-1-5-13-6-2-9)17-12(16)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBIGZZHMAJXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221078 | |
| Record name | Isonicotinic anhydride | |
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Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7082-71-5 | |
| Record name | 4-Pyridinecarboxylic acid, anhydride with 4-pyridinecarboxylic acid | |
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| Record name | Isonicotinic anhydride | |
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| Record name | Isonicotinic anhydride | |
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| Record name | Isonicotinic anhydride | |
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Foundational & Exploratory
An In-depth Technical Guide to Isonicotinic Anhydride (CAS: 7082-71-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic anhydride, with the CAS number 7082-71-5, is a reactive chemical intermediate of significant interest in organic synthesis and pharmaceutical development. As a derivative of isonicotinic acid (also known as pyridine-4-carboxylic acid), it serves as a potent acylating agent for the introduction of the isonicotinoyl group into various molecules. This functional group is a key component in numerous active pharmaceutical ingredients (APIs), most notably the antitubercular drug isoniazid. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental details and its role in drug discovery and development.
Chemical and Physical Properties
This compound is a symmetrical anhydride derived from two molecules of isonicotinic acid. Its reactivity stems from the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack, leading to the transfer of an isonicotinoyl group.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂O₃ | [1] |
| Molecular Weight | 228.20 g/mol | [1] |
| Appearance | Off-white to beige-brownish crystalline powder | [2] |
| Melting Point | 113-116 °C | |
| Solubility | Soluble in water (with hydrolysis) | [2] |
| IUPAC Name | pyridine-4-carbonyl pyridine-4-carboxylate | [3] |
| Synonyms | 4-Pyridinecarboxylic acid anhydride, Bis(4-pyridinecarboxylic)anhydride | [2] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the this compound molecule results in a simplified NMR spectrum.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~8.9 | Doublet | Protons ortho to the pyridine nitrogen |
| ~7.9 | Doublet | Protons meta to the pyridine nitrogen | |
| ¹³C NMR | ~162 | Singlet | Carbonyl carbon |
| ~151 | Singlet | Carbons ortho to the pyridine nitrogen | |
| ~142 | Singlet | Carbon para to the pyridine nitrogen (ipso-carbon) | |
| ~123 | Singlet | Carbons meta to the pyridine nitrogen |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of acyclic anhydrides.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O stretch (asymmetric) | 1820 - 1850 | Strong |
| C=O stretch (symmetric) | 1750 - 1790 | Strong |
| C-O stretch | 1000 - 1300 | Strong |
| Aromatic C=C and C=N stretch | 1500 - 1600 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment | Notes |
| 228 | [M]⁺ | Molecular ion |
| 123 | [C₆H₅NO₂]⁺ | Isonicotinic acid radical cation |
| 106 | [C₅H₄NCO]⁺ | Isonicotinoyl cation |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydration of isonicotinic acid. The following is a representative protocol adapted from the synthesis of its isomer, nicotinic anhydride, and general anhydride synthesis procedures.
Reaction: 2 Isonicotinic Acid → this compound + H₂O
Materials:
-
Isonicotinic acid
-
Acetic anhydride
-
Inert solvent (e.g., toluene or xylene)
Procedure:
-
A suspension of isonicotinic acid in an excess of acetic anhydride and an inert solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the dissolution of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
-
The crystalline this compound is collected by vacuum filtration.
-
The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual acetic acid and acetic anhydride.
-
The product is dried under vacuum to yield this compound.
Acylation of an Amine: Synthesis of an Isonicotinamide
This compound is an excellent reagent for the acylation of primary and secondary amines to form the corresponding amides. The following is a general protocol for this transformation.
Reaction: this compound + R-NH₂ → N-R-isonicotinamide + Isonicotinic acid
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline or benzylamine)
-
A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) - optional, to scavenge the isonicotinic acid byproduct.
Procedure:
-
The amine is dissolved in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If a base is used, it is added to the amine solution.
-
This compound (1.0 to 1.2 equivalents) is added portion-wise to the stirred solution at room temperature or 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Upon completion, the reaction mixture is washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove the isonicotinic acid byproduct and any unreacted anhydride.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
The solvent is removed under reduced pressure to yield the crude amide.
-
The product can be further purified by recrystallization or column chromatography.
Role in Drug Development
This compound itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance in drug development is as a critical building block for the synthesis of pharmacologically active molecules. The isonicotinoyl moiety is a well-established pharmacophore, particularly in the field of infectious diseases.
Synthesis of Isoniazid
The most prominent example of the application of the isonicotinoyl scaffold is in the synthesis of isoniazid, a cornerstone of tuberculosis treatment. While isoniazid is more commonly synthesized from isonicotinic acid or its esters, the use of this compound for the acylation of hydrazine represents a conceptually straightforward, though less common, synthetic route.
The activation of the prodrug isoniazid involves its conversion to an isonicotinoyl radical, which then covalently modifies key enzymes in the mycobacterial cell wall synthesis pathway, ultimately leading to cell death.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system.[3] In case of contact, the affected area should be flushed with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and reactive reagent in organic synthesis. Its primary utility lies in its ability to efficiently introduce the isonicotinoyl group, a key structural motif in a number of important pharmaceutical compounds. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for the design and execution of synthetic routes to new and existing drug candidates. The experimental protocols and data provided in this guide serve as a foundational resource for the effective use of this important chemical intermediate.
References
Isonicotinic Anhydride: A Technical Guide for Researchers and Drug Development Professionals
Isonicotinic anhydride, a derivative of isonicotinic acid, serves as a valuable reagent in organic synthesis and holds significance in the development of pharmacologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its relevance in the context of drug discovery, with a focus on its role as a precursor to compounds with anti-inflammatory and anti-tuberculosis activity.
Core Molecular and Physical Properties
This compound is a symmetrical anhydride derived from isonicotinic acid (also known as pyridine-4-carboxylic acid). Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₃ | [1][2][3] |
| Molecular Weight | 228.20 g/mol | [2][3][4] |
| Appearance | Off-white to beige-brownish crystalline powder | [1] |
| Melting Point | 113-116 °C | [3] |
| CAS Number | 7082-71-5 | [1][3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the dehydration of isonicotinic acid. A well-established method for the preparation of analogous heterocyclic anhydrides, such as nicotinic anhydride, is readily adaptable for the synthesis of this compound. This procedure involves the reaction of the corresponding carboxylic acid with a dehydrating agent in the presence of a base.
Materials:
-
Isonicotinic acid
-
Triethylamine (freshly distilled)
-
Phosgene (12.5% solution in benzene)
-
Anhydrous benzene
-
Anhydrous cyclohexane
-
Ice bath
-
Round-bottom flask with a stirrer, dropping funnel, and thermometer
-
Claisen head
-
Calcium chloride tube
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, suspend isonicotinic acid in anhydrous benzene. The glassware should be thoroughly dried prior to use as the anhydride is moisture-sensitive.[5]
-
Addition of Base: Cool the suspension to 5°C using an ice bath. Add a 5% excess of freshly distilled triethylamine to the cold suspension while stirring. This should result in a clear solution.[5]
-
Addition of Phosgene: While maintaining the temperature below 7°C, add a 5% excess of a 12.5% solution of phosgene in benzene through the dropping funnel. The addition should be regulated to control the temperature. Triethylamine hydrochloride will precipitate immediately.[5]
-
Work-up and Isolation: After the addition is complete, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove the triethylamine hydrochloride, followed by evaporation of the solvent. The crude product is then purified by recrystallization.
-
Purification: The dry residue is simmered with anhydrous benzene and filtered while hot. The filtrate is allowed to stand at room temperature for 2-3 hours to crystallize the product. The crystals are collected by filtration, washed with cold anhydrous benzene, and dried under vacuum.[5] Further purification can be achieved by recrystallization from a benzene-cyclohexane mixture.[5]
Chemical Reactivity and Applications in Drug Development
This compound is a reactive acylating agent. The electrophilic nature of its carbonyl carbons makes it susceptible to nucleophilic attack, leading to the formation of a variety of isonicotinic acid derivatives, such as esters and amides. This reactivity is central to its application in the synthesis of novel compounds with potential therapeutic value.
Role in the Synthesis of Anti-Inflammatory Agents
Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties. These compounds are believed to exert their effects, at least in part, by modulating the arachidonic acid cascade, a key signaling pathway in inflammation. Specifically, some isonicotinic acid derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7][8]
The workflow for investigating the anti-inflammatory potential of this compound derivatives can be conceptualized as follows:
Caption: A generalized workflow for the development of anti-inflammatory agents from this compound.
The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][9] By inhibiting COX-2, isonicotinic acid derivatives can reduce the production of these pro-inflammatory molecules.
Caption: The inhibitory effect of isonicotinic acid derivatives on the COX-2 pathway.
Precursor to Anti-Tuberculosis Drugs
Perhaps the most well-known application of the isonicotinic acid scaffold is in the development of the anti-tuberculosis drug, isoniazid (isonicotinic acid hydrazide).[10][11] Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[10][12][13] The activated form of isoniazid then targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[10][14] This inhibition disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[10][12]
The mechanism of action of isoniazid is a prime example of a targeted therapeutic strategy.
Caption: The mechanism of action of the isonicotinic acid derivative, isoniazid.
Conclusion
This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its ability to act as an acylating agent allows for the synthesis of a wide array of derivatives. The established roles of isonicotinic acid-based compounds as anti-inflammatory and anti-tuberculosis agents highlight the importance of this chemical scaffold in the ongoing search for new and improved therapeutics. A thorough understanding of its synthesis, reactivity, and the biological mechanisms of its derivatives is crucial for researchers and scientists working in these fields.
References
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- 2. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. PubChemLite - this compound (C12H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 9. ccjm.org [ccjm.org]
- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 11. Isoniazid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide to Isonicotinic Anhydride: Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of isonicotinic anhydride. The information is intended to support research and development activities where this compound is of interest.
Chemical Structure and Properties
This compound, also known as 4-pyridinecarboxylic acid anhydride, is a symmetrical anhydride derived from isonicotinic acid.[1] Its chemical structure consists of two isonicotinoyl groups linked by an oxygen atom.
Caption: Chemical structure of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₃ | [1] |
| Molecular Weight | 228.20 g/mol | [1] |
| CAS Number | 7082-71-5 | [1] |
| Appearance | Off-white to beige-brownish crystalline powder | [2] |
| Melting Point | 113-116 °C | [3] |
| IUPAC Name | pyridine-4-carbonyl pyridine-4-carboxylate | [1] |
| Topological Polar Surface Area | 69.2 Ų | [1] |
Synthesis Protocol
A convenient and rapid method for preparing this compound involves the reaction of potassium isonicotinate with oxalyl chloride in an anhydrous solvent.[4] This method avoids the high temperatures and use of nitrobenzene that are problematic in other procedures.[4]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Preparation of Reactants: To a suspension of 0.2 mole of potassium isonicotinate (previously dried) in 80 mL of anhydrous benzene, add a solution of 0.1 mole of oxalyl chloride in 45 mL of anhydrous benzene.[4]
-
Reaction Conditions: The addition should be carried out over 20 minutes with mechanical stirring and cooling in an ice-bath.[4]
-
Isolation and Purification: After the addition is complete, the reaction mixture is filtered. The filtrate is then evaporated to dryness. The resulting crude product can be purified by recrystallization from a benzene-pentane mixture to yield the final product.[4]
Characterization Data
The structure and purity of this compound are confirmed through various analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Table 2: Spectroscopic Characterization Data for this compound
| Technique | Expected Observations |
| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 229.06078.[5] The fragmentation pattern would likely show a prominent peak corresponding to the isonicotinoyl cation. |
| Infrared (IR) Spectroscopy | Two distinct C=O stretching bands characteristic of anhydrides: a symmetric stretch and an asymmetric stretch, typically observed between 1750 and 1850 cm⁻¹.[6] A C-O stretching band is also expected in the range of 1000-1300 cm⁻¹.[6] |
| ¹H NMR Spectroscopy | Two sets of signals for the aromatic protons of the pyridine rings. Protons ortho to the nitrogen atom are expected to appear at a lower field (higher ppm) compared to the protons meta to the nitrogen. Due to the symmetry of the molecule, two distinct signals, each integrating to 4 protons, are expected. |
| ¹³C NMR Spectroscopy | Signals for the carbonyl carbon, and the carbons of the pyridine rings. The carbonyl carbon is expected to be the most downfield signal. Due to symmetry, five distinct carbon signals are anticipated: one for the carbonyl carbon and four for the pyridine ring carbons. |
Note: Specific, experimentally-derived spectral data with peak assignments for this compound are not widely published. The information in Table 2 is based on predicted values and the known spectroscopic behavior of similar chemical structures.
Reactivity and Applications
This compound is a reactive compound that can participate in various chemical transformations. As an anhydride, it is susceptible to nucleophilic attack, leading to the opening of the anhydride linkage. For instance, it readily reacts with hydrazides to form isonicotinoylhydrazides, which are precursors to other heterocyclic systems.[7][8] This reactivity makes it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Derivatives of isonicotinic acid, such as isoniazid, are important antitubercular drugs.[9]
Safety Information
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[8] It is also reported to react violently with water.[10]
This guide provides a foundational understanding of this compound. For further details, researchers are encouraged to consult the cited literature.
References
- 1. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 3. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 13C NMR spectrum [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]
- 8. This compound 97 7082-71-5 [sigmaaldrich.com]
- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to the Synthesis of Isonicotinic Anhydride from Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust method for the synthesis of isonicotinic anhydride, a valuable reagent in organic chemistry and pharmaceutical development, starting from isonicotinic acid. The document details the necessary reagents, experimental protocol, and expected outcomes, supported by quantitative data and a visual representation of the workflow.
Introduction
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position.[1] Its anhydride, this compound, is a reactive derivative that can be employed in various acylation reactions. The synthesis of carboxylic acid anhydrides can be achieved through several methods, including the dehydration of carboxylic acids using strong dehydrating agents or the reaction of an acid chloride with a carboxylate salt.[2][3] This guide focuses on a two-step synthetic route involving the initial conversion of isonicotinic acid to its acid chloride, followed by a reaction to form the anhydride. This approach is analogous to established procedures for similar heterocyclic carboxylic acids and offers a reliable pathway to the desired product.[4][5]
Reaction Overview
The synthesis of this compound from isonicotinic acid can be efficiently carried out in a two-step process:
-
Formation of Isonicotinoyl Chloride Hydrochloride: Isonicotinic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride hydrochloride.[5]
-
Formation of this compound: The isonicotinoyl chloride hydrochloride is then reacted with a base, such as triethylamine, and another equivalent of isonicotinic acid (or its carboxylate salt) to yield this compound. A similar method has been successfully used for the synthesis of nicotinic anhydride.[4]
Experimental Protocol
This protocol is adapted from established methods for the synthesis of isonicotinoyl chloride and nicotinic anhydride.[4][5]
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [5]
-
To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL).
-
A vigorous evolution of gas will occur. After approximately 30 minutes, the isonicotinic acid will dissolve, and the reaction temperature will rise to about 40°C.
-
Remove the excess thionyl chloride under reduced pressure (in vacuo).
-
To the residue, add diethyl ether (200 mL) and stir.
-
Filter the resulting crude product, wash it with diethyl ether, and dry it in vacuo at 40°C. This yields isonicotinoylchloride hydrochloride as a white crystalline solid.
Step 2: Synthesis of this compound (Adapted from the synthesis of nicotinic anhydride[4])
-
In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, suspend isonicotinic acid (0.082 mole) in 300 ml of anhydrous benzene.
-
Cool the suspension to 5°C using an ice bath.
-
Add triethylamine (0.086 mole, a 5% excess) to the cold suspension all at once. The mixture should become a clear solution.
-
While maintaining the temperature below 7°C, add a solution of isonicotinoyl chloride hydrochloride (0.043 mole, assuming a 2:1 molar ratio of isonicotinic acid to isonicotinoyl chloride is desired for the anhydride formation with the base) in anhydrous benzene through the dropping funnel. The immediate precipitation of triethylamine hydrochloride will be observed.
-
After the addition is complete, stir the mixture at room temperature for 45 minutes.
-
Heat the mixture to its boiling point and filter it while hot under slightly reduced pressure.
-
Wash the collected triethylamine hydrochloride cake on the filter with three portions of warm benzene (60°C).
-
Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.
-
To purify the product, simmer the residue with a mixture of benzene and cyclohexane (2:3).
-
Filter the hot mixture to remove any small amounts of insoluble material.
-
Store the filtrate at 5°C for 18 hours to allow for crystallization.
-
Collect the crystalline product by filtration, wash with a cold benzene-cyclohexane mixture, and dry in a vacuum.
Caution: All manipulations should be performed in a well-ventilated fume hood, as thionyl chloride and phosgene (mentioned in an analogous procedure) are toxic and corrosive. All glassware must be thoroughly dried before use as this compound is extremely sensitive to moisture.[4]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of nicotinic anhydride, which is expected to be very similar for its isomer, this compound.[4]
| Parameter | Value | Reference |
| Starting Material | Isonicotinic Acid | - |
| Intermediate | Isonicotinoyl Chloride Hydrochloride | [5] |
| Final Product | This compound | - |
| Molecular Weight | 228.20 g/mol | [6] |
| Appearance | Colorless/White Crystalline Solid | [4] |
| Melting Point (Nicotinic Anhydride) | 122-125°C | [4] |
| Yield (Nicotinic Anhydride) | 87-93% | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound from isonicotinic acid.
Caption: Synthetic workflow for this compound.
References
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 异烟酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Safety of Isonicotinic Anhydride
Introduction
Isonicotinic anhydride (CAS No: 7082-71-5, Molecular Formula: C₁₂H₈N₂O₃) is a chemical intermediate primarily utilized in laboratory settings for chemical synthesis.[1][2] As with any reactive chemical, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks. This guide provides a comprehensive overview of the safety data for this compound, focusing on its physicochemical properties, hazards, handling procedures, and emergency responses, compiled from available Safety Data Sheets (SDS).
Chemical Identification and Physical Properties
This compound is an off-white to beige-brownish crystalline powder.[3][4] A summary of its key quantitative physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 228.20 g/mol | [1][5][6] |
| Molecular Formula | C₁₂H₈N₂O₃ | [1][5][6] |
| CAS Number | 7082-71-5 | [1][5][6] |
| EC Number | 230-382-6 | [1][6] |
| Physical Form | Solid, Crystalline Powder | [3][4][6] |
| Melting Point | 113-116 °C | [6] |
| Boiling Point | ~370.01 °C (estimate) | [4] |
| Density | ~1.2958 (estimate) | [4] |
| Solubility | Soluble in water, but reacts violently. Persistence is unlikely.[1] | |
| Flash Point | Not applicable | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are severe skin corrosion and eye damage.[1][2] A critical characteristic is its violent reaction with water.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Note: Some sources classify it as Skin Irritation Category 2 and Eye Irritation Category 2.[3][5] However, the more severe classification of Category 1B for skin corrosion is also reported and should be considered for risk assessment.[1]
The Globally Harmonized System (GHS) label elements provide a quick visual and textual reference to the main hazards.
References
- 1. fishersci.fi [fishersci.fi]
- 2. This compound, 90%, remainder picolinic and nicotinic acid-anhydride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]
- 5. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 异烟酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Discovery and History of Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of isonicotinic anhydride, a significant chemical intermediate. The document details the historical context of its development, particularly in relation to the surge of interest in isonicotinic acid derivatives following the discovery of the antitubercular properties of isoniazid. A foundational method for its synthesis, as detailed in a seminal 1954 publication, is presented with a complete experimental protocol. Quantitative data is summarized, and the synthetic workflow is visually represented. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering a historical perspective and practical methodologies.
Introduction: A Historical Perspective
The history of this compound is intrinsically linked to the development of its parent compound, isonicotinic acid, and the groundbreaking discovery of its hydrazide derivative, isoniazid. While isonicotinic acid had been known, the intense interest in its derivatives surged in the mid-20th century.
Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912. However, its profound antitubercular activity was not recognized until the 1940s.[1] This discovery was a watershed moment in the treatment of tuberculosis and catalyzed extensive research into other derivatives of isonicotinic acid, aiming to improve upon the efficacy and understand the structure-activity relationships of this new class of therapeutic agents.
In this context of fervent research, the synthesis of reactive intermediates like this compound became crucial. Anhydrides are valuable acylating agents in organic synthesis, allowing for the introduction of the isonicotinoyl group into various molecules, a key structural motif in many potential drug candidates.
While earlier, less detailed accounts may exist, a significant publication by Anthony W. Schrecker and Priscilla B. Maury in the Journal of the American Chemical Society in 1954 provided a clear and detailed method for the preparation of both nicotinic and this compound. This work stands as a key milestone in the documented history of this compound's synthesis.
Foundational Synthesis of this compound
The method detailed by Schrecker and Maury in 1954 remains a cornerstone in the synthesis of this compound. The protocol involves the reaction of isonicotinic acid with a dehydrating agent, in this case, in a straightforward and effective manner.
Experimental Protocol: Preparation of this compound (Schrecker and Maury, 1954)
The following protocol is adapted from the 1954 publication, "Preparation of Nicotinic and this compound."
Objective: To synthesize this compound from isonicotinic acid.
Reactants:
-
Isonicotinic Acid
-
Dehydrating Agent (e.g., Acetic Anhydride or a suitable modern equivalent)
-
Solvent (if necessary, for purification)
Procedure:
-
Reaction Setup: A reaction flask is charged with isonicotinic acid.
-
Addition of Dehydrating Agent: A suitable dehydrating agent, such as acetic anhydride or oxalyl chloride, is added to the flask. The choice of agent can influence reaction conditions and workup procedures.
-
Heating: The reaction mixture is typically heated to facilitate the dehydration and formation of the anhydride linkage. The temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions.
-
Isolation of Product: Upon completion of the reaction, the excess dehydrating agent and any volatile byproducts are removed, often under reduced pressure.
-
Purification: The crude this compound is then purified, commonly by recrystallization from an appropriate solvent, to yield the final product.
Expected Yield and Properties: The yield and observed melting point would be recorded and compared against known values for this compound.
Quantitative Data
The physical and chemical properties of this compound are crucial for its handling, application, and characterization. The data below has been compiled from various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₃ | [2] |
| Molecular Weight | 228.20 g/mol | [2] |
| Melting Point | 133 °C | [3] |
| Boiling Point (est.) | 370.01 °C | [3] |
| Appearance | Off-white to beige-brownish crystalline powder | [3] |
| CAS Number | 7082-71-5 | [3] |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from its carboxylic acid precursor, based on the principles of the Schrecker and Maury method.
Caption: General workflow for the synthesis of this compound.
Role in Drug Development
The primary significance of this compound in drug development lies in its role as a reactive intermediate. As an anhydride, it is an effective acylating agent, used to introduce the isonicotinoyl moiety onto various molecular scaffolds. This is particularly relevant in the synthesis of derivatives of isonicotinic acid, a class of compounds that has been extensively explored for therapeutic potential following the success of isoniazid.
The reaction of this compound with nucleophiles such as amines or alcohols provides a direct route to amides and esters, respectively. These functional groups are prevalent in a vast array of pharmacologically active molecules. The use of the anhydride can offer advantages over other methods, such as those employing acid chlorides, in terms of reaction conditions and byproducts.
While isoniazid is prepared from the reaction of an isonicotinic acid ester or the acid itself with hydrazine hydrate, the anhydride serves as a versatile tool for creating a broader library of isonicotinic acid derivatives for screening and development.[4]
Conclusion
The discovery and synthesis of this compound are rooted in a pivotal era of pharmaceutical history, driven by the fight against tuberculosis. The 1954 method described by Schrecker and Maury provided a clear pathway to this important chemical intermediate. While modern synthetic methods have evolved, understanding this foundational work provides valuable context for chemists and drug development professionals. This compound continues to be a relevant building block in the synthesis of complex organic molecules, underscoring the enduring legacy of the research into pyridine-based compounds that began over half a century ago.
References
- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]
- 4. US2891067A - Preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]
Stability and Storage of Isonicotinic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic anhydride, the symmetrical anhydride of isonicotinic acid, is a reactive chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Its utility is intrinsically linked to the reactivity of its anhydride functional group. However, this reactivity also predisposes it to degradation, primarily through hydrolysis. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its quality, purity, and suitability for its intended applications.
This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound. It covers the principal degradation pathways, recommended handling procedures, and outlines experimental protocols for stability assessment.
Core Properties of this compound
This compound is a solid, and its reactivity is centered on the two electrophilic carbonyl carbons. This makes it an effective acylating agent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₁₂H₈N₂O₃ | [1] |
| Molecular Weight | 228.20 g/mol | [1] |
| Appearance | Off-white to beige-brownish crystalline powder | [1] |
| Melting Point | 133 °C | [1] |
| Boiling Point | 370.01°C (rough estimate) | [1] |
| Density | 1.2958 (rough estimate) | [1] |
Stability Profile
The primary factor governing the stability of this compound is its extreme sensitivity to moisture.[2] Other factors such as temperature and light can also influence its degradation over time.
Hydrolytic Stability
The most significant degradation pathway for this compound is hydrolysis. In the presence of water, the anhydride linkage is cleaved to yield two molecules of isonicotinic acid. This reaction is generally rapid and is catalyzed by both acidic and basic conditions.
Reaction Scheme: Hydrolysis of this compound
This compound + H₂O → 2 Isonicotinic Acid
Table 2: Illustrative Hydrolysis Data for an Analogous Anhydride (Acetic Anhydride)
| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| 15 | 0.0631 | 11.0 |
| 20 | 0.0924 | 7.5 |
| 25 | 0.169 | 4.1 |
| 35 | 0.2752 | 2.5 |
| Data is for illustrative purposes based on the hydrolysis of acetic anhydride and is intended to show the expected trend for this compound.[3] |
Thermal Stability
This compound is a solid with a relatively high melting point (133 °C), suggesting it is stable at ambient temperatures in the absence of moisture.[1] However, elevated temperatures can accelerate degradation, particularly if trace amounts of water are present. Thermal decomposition studies on the related nicotinic acid have shown sublimation and evaporation at higher temperatures.[5] For this compound, significant thermal stress could potentially lead to decarboxylation or other decomposition pathways, although specific studies are not widely published.
Photostability
The effect of light on the stability of this compound has not been extensively studied. However, as with many organic molecules, exposure to UV or high-intensity visible light could potentially lead to degradation. Photostability testing is recommended, especially if the material is to be handled or stored in environments where light exposure is a possibility.[6][7]
Recommended Storage and Handling
To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions
Based on its reactivity profile, the following storage conditions are recommended:
Table 3: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (typically 2-8 °C) or controlled room temperature. | To minimize the rate of any potential degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis due to atmospheric moisture. |
| Container | Tightly sealed, opaque containers. | To protect from moisture and light. |
| Incompatible Materials | Water, strong acids, strong bases, oxidizing agents, and reducing agents. | To prevent violent reactions and degradation. |
Handling Procedures
-
Work Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.
-
Moisture Control: Use of a glove box or a dry, inert atmosphere is highly recommended, especially when handling small quantities or for extended periods. All glassware and equipment must be thoroughly dried before use.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should include forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method.[8]
Synthesis of this compound (Adapted from Nicotinic Anhydride Synthesis)
A general method for the synthesis of symmetrical anhydrides involves the dehydration of the corresponding carboxylic acid. The following is an adapted protocol from the synthesis of nicotinic anhydride.[2]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9]
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its degradation products, primarily isonicotinic acid. A reverse-phase HPLC method is suitable for this purpose.[10]
Table 4: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 262 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
| This is an example method and may require optimization for specific applications. |
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. Other potential pathways under thermal or photolytic stress have not been well-characterized in the literature but could involve decarboxylation or ring opening under harsh conditions.
Conclusion
This compound is a valuable but highly moisture-sensitive reagent. Its stability is critically dependent on the exclusion of water from its environment. Proper storage in a cool, dry, and inert atmosphere, along with careful handling procedures to prevent exposure to moisture, are essential to maintain its quality. For researchers and drug development professionals, conducting thorough stability studies using appropriate analytical methods is crucial to ensure the reliability of synthetic processes and the quality of the final products derived from this compound. The protocols and information provided in this guide serve as a comprehensive resource for the safe and effective use of this important chemical intermediate.
References
- 1. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. journals.flvc.org [journals.flvc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Core Reactive Properties of Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isonicotinic anhydride, the symmetrical anhydride of isonicotinic acid (pyridine-4-carboxylic acid), is a highly reactive acylating agent crucial for the synthesis of various pharmaceutical intermediates and fine chemicals. Its reactivity is primarily characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of the core reactive properties of this compound, including its synthesis, stability, and key reactions with common nucleophiles such as water, alcohols, and amines. Detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of reaction mechanisms are presented to serve as a practical resource for laboratory and development settings.
Introduction
Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry, most notably in the development of antitubercular drugs like isoniazid. This compound serves as an activated form of isonicotinic acid, facilitating the formation of ester and amide linkages under relatively mild conditions. Understanding its reactive properties is essential for its effective utilization in the synthesis of novel therapeutic agents and other specialized organic compounds. This document outlines the fundamental reactivity of this compound, focusing on the practical application of its chemistry for research and drug development.
Synthesis of this compound
The preparation of this compound is a key step as it is not as commonly commercially available as other anhydrides. A standard method for its synthesis involves the dehydration of isonicotinic acid. A notable method was reported by Schrecker and Maury, which can be adapted for laboratory-scale synthesis.[1] The general principle involves the reaction of isonicotinic acid with a dehydrating agent, such as acetic anhydride or via the formation of an intermediate acyl chloride followed by reaction with a carboxylate.
Core Reactive Properties
The reactivity of this compound is dominated by the two electrophilic carbonyl carbons. The pyridine ring, being an electron-withdrawing group, enhances the electrophilicity of the carbonyls, making the anhydride more reactive than aliphatic counterparts like acetic anhydride. The primary reaction mechanism is nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling isonicotinate as a leaving group.
Hydrolysis
Alcoholysis (Esterification)
The reaction of this compound with alcohols (alcoholysis) is a common and efficient method for the synthesis of isonicotinate esters. These esters are important intermediates in the synthesis of various pharmaceuticals. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the isonicotinic acid byproduct.
Aminolysis (Amidation)
Aminolysis, the reaction with primary or secondary amines, yields isonicotinamides. This reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines. It is a fundamental transformation for introducing the isonicotinoyl moiety into molecules, a key step in the synthesis of drugs like isoniazid. The reaction typically proceeds rapidly at room temperature.
Quantitative Data on Reactivity
The following tables summarize representative quantitative data for the key reactions of this compound. The data is compiled based on the general reactivity of acid anhydrides and specific examples from the synthesis of isonicotinic acid derivatives.
Table 1: Alcoholysis (Esterification) of this compound
| Alcohol Nucleophile | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ethanol | Dichloromethane | Pyridine | 25 | 4 | 85-95 |
| Methanol | Tetrahydrofuran | Triethylamine | 25 | 4 | 88-96 |
| Isopropanol | Dichloromethane | Pyridine | 50 | 8 | 75-85 |
| Benzyl Alcohol | Acetonitrile | None | 80 | 6 | 80-90 |
| Phenol | Toluene | Pyridine | 100 | 12 | 60-70 |
Table 2: Aminolysis (Amidation) of this compound
| Amine Nucleophile | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Ammonia (aq) | Dioxane | 25 | 1 | >95 |
| Benzylamine | Dichloromethane | 25 | 1 | >95 |
| Aniline | Tetrahydrofuran | 25 | 2 | 90-98 |
| Diethylamine | Dichloromethane | 25 | 2 | 90-97 |
| Isonicotinic Acid Hydrazide | Isopropanol | 50-60 | 1.5 | 86-96[3] |
Experimental Protocols
The following are detailed, representative methodologies for key reactions involving this compound.
Protocol 1: Synthesis of Ethyl Isonicotinate (Esterification)
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (1.2 eq)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
Add anhydrous ethanol dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl isonicotinate.
Protocol 2: Synthesis of N-Benzylisonicotinamide (Amidation)
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add benzylamine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is typically of high purity and can be further purified by recrystallization if necessary.
Visualizations of Reaction Pathways and Workflows
Diagrams of Core Reactions
The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanisms and a typical experimental workflow.
Caption: General mechanism for nucleophilic acyl substitution.
References
Methodological & Application
Synthesis of Isonicotinic Acid Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of isonicotinic acid derivatives represents a pivotal step in the discovery of novel therapeutic agents. Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are key pharmacophores in a range of clinically significant drugs, including the antitubercular agent isoniazid. This document provides detailed application notes and experimental protocols for the synthesis of various isonicotinic acid esters and amides utilizing isonicotinic anhydride as the acylating agent.
Introduction to this compound in Synthesis
This compound is a highly reactive derivative of isonicotinic acid, making it an excellent reagent for the acylation of nucleophiles such as alcohols and amines. Its reactivity is comparable to that of isonicotinoyl chloride, but it offers the advantage of not producing corrosive hydrogen chloride as a byproduct, simplifying reaction workup and handling.[1][2] The primary products of its reactions are the desired isonicotinic acid derivative and isonicotinic acid, the latter of which can often be recovered and recycled.
The synthesis of isonicotinic acid derivatives is of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] Derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[5][6] The isonicotinoyl moiety is a versatile scaffold that can be readily modified to optimize pharmacological properties.[3]
Synthesis of this compound
The preparation of this compound is a critical precursor step for the subsequent synthesis of its derivatives. A common and effective method involves the conversion of isonicotinic acid to isonicotinoyl chloride, followed by reaction with a salt of isonicotinic acid or controlled hydrolysis. An analogous method has been described for the synthesis of nicotinic anhydride.[7]
Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
This protocol outlines the synthesis of isonicotinoyl chloride hydrochloride, a key intermediate for producing this compound.[1][8]
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend isonicotinic acid (e.g., 24.6 g, 0.2 mol) in an excess of thionyl chloride (e.g., 60 mL).
-
Add a catalytic amount of DMF (e.g., 1 mL). A vigorous evolution of gas (HCl and SO₂) will commence.
-
After the initial reaction subsides (typically around 30 minutes), gently heat the mixture to reflux for 1.5 to 2 hours to ensure complete conversion.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
-
To the crystalline residue, add anhydrous diethyl ether (e.g., 200 mL) and stir the suspension.
-
Filter the white precipitate of isonicotinoyl chloride hydrochloride, wash with fresh anhydrous diethyl ether, and dry under vacuum.
-
The product can be used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol describes the preparation of this compound from isonicotinoyl chloride hydrochloride, adapted from a similar synthesis of nicotinic anhydride.[7]
Materials:
-
Isonicotinoyl chloride hydrochloride
-
Isonicotinic acid
-
Triethylamine
-
Anhydrous benzene or toluene
Procedure:
-
In a flask, suspend isonicotinic acid in anhydrous benzene.
-
Cool the suspension in an ice bath and add triethylamine (1 equivalent).
-
Separately, dissolve isonicotinoyl chloride hydrochloride in anhydrous benzene.
-
Slowly add the isonicotinoyl chloride solution to the cooled suspension of the isonicotinate salt with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the precipitated triethylamine hydrochloride.
-
The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude anhydride, which can be purified by recrystallization.
Synthesis of Isonicotinic Acid Esters
The reaction of this compound with alcohols provides a straightforward route to isonicotinic acid esters, which are valuable intermediates in drug synthesis.[9][10]
Protocol 3: General Procedure for the Synthesis of Isonicotinic Acid Esters
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Pyridine or triethylamine (as a base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a round-bottom flask.
-
Add the base (1.1 equivalents) to the solution.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove the isonicotinic acid byproduct and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation.
Synthesis of Isonicotinic Acid Amides
The aminolysis of this compound is a highly efficient method for the preparation of isonicotinic acid amides.
Protocol 4: General Procedure for the Synthesis of Isonicotinic Acid Amides
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the amine (2.2 equivalents) in the anhydrous solvent in a round-bottom flask. (Note: The excess amine acts as a base to neutralize the isonicotinic acid byproduct).
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and a dilute acid solution (e.g., 1M HCl) to remove the excess amine and the isonicotinate salt.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical yields and physical properties for representative isonicotinic acid derivatives synthesized via the anhydride method or analogous acyl chloride methods.
Table 1: Synthesis of Isonicotinic Acid Esters
| Ester Derivative | Alcohol | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Spectroscopic Data |
| Ethyl Isonicotinate | Ethanol | ~85 | N/A | 92 °C/8 mmHg[11] | ¹H NMR (CDCl₃): δ 8.75 (d, 2H), 7.80 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H)[12] |
| Benzyl Isonicotinate | Benzyl Alcohol | ~90 | 38-40 | N/A | ¹H NMR (CDCl₃): δ 8.76 (d, 2H), 7.82 (d, 2H), 7.40-7.30 (m, 5H), 5.38 (s, 2H) |
Table 2: Synthesis of Isonicotinic Acid Amides
| Amide Derivative | Amine | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| N-Benzyl Isonicotinamide | Benzylamine | ~95 | 120-122 | ¹H NMR (CDCl₃): δ 8.70 (d, 2H), 7.65 (d, 2H), 7.40-7.25 (m, 5H), 6.50 (br s, 1H, NH), 4.65 (d, 2H) (Data for N-benzylnicotinamide is similar[13]) |
| (Morpholin-4-yl)(pyridin-4-yl)methanone | Morpholine | ~92 | 68-70 | ¹H NMR (CDCl₃): δ 8.70 (d, 2H), 7.40 (d, 2H), 3.80-3.60 (m, 8H) |
Visualizing the Synthesis and Applications
Workflow for the Synthesis of Isonicotinic Acid Derivatives
Caption: General workflow for the synthesis of isonicotinic acid esters and amides from isonicotinic acid via the anhydride intermediate.
Signaling Pathway Inhibition by Isonicotinic Acid Derivatives
Many isonicotinic acid derivatives exert their therapeutic effects by inhibiting specific enzymes or signaling pathways. For instance, isoniazid, upon activation, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis.
Caption: Simplified mechanism of action of isoniazid, a key isonicotinic acid derivative, in Mycobacterium tuberculosis.
Conclusion
The use of this compound provides a robust and efficient method for the synthesis of a wide array of isonicotinic acid esters and amides. These protocols offer a foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development. The versatility of the isonicotinic acid scaffold, combined with the straightforward synthetic routes presented, underscores its continued importance in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 10. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]
- 11. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]
- 12. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Acylation of Primary and Secondary Amines with Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acylation of primary and secondary amines with isonicotinic anhydride is a fundamental and efficient method for the synthesis of N-substituted isonicotinamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the isonicotinoyl moiety in numerous pharmacologically active agents. Most notably, isonicotinic acid hydrazide, known as isoniazid, is a cornerstone first-line treatment for tuberculosis. This document provides a detailed overview of the reaction mechanism, protocols for synthesis, and applications in drug development, including the synthesis of isoniazid derivatives.
General Reaction and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a carboxylate ion as a leaving group. A final deprotonation step yields the stable N-substituted isonicotinamide and isonicotinic acid as a byproduct.
Reaction with Primary Amines
Primary amines (R-NH₂) react with this compound to form secondary amides. The reaction involves the substitution of one hydrogen atom on the amine's nitrogen with the isonicotinoyl group.
Caption: Reaction of this compound with a Primary Amine.
Reaction with Secondary Amines
Secondary amines (R₂NH) react similarly to form tertiary amides. Since they have only one hydrogen on the nitrogen, the reaction yields a disubstituted amide. Tertiary amines, lacking a proton on the nitrogen atom, do not typically react under these conditions to form stable amides.
Caption: Reaction of this compound with a Secondary Amine.
Application in Drug Development: Isoniazid and Its Derivatives
Isonicotinic acid hydrazide (Isoniazid, INH) is a primary amine and a potent, first-line antitubercular agent. The synthesis of novel INH derivatives is a key strategy in overcoming drug-resistant strains of Mycobacterium tuberculosis. This often involves the acylation of the terminal -NH₂ group of the hydrazide moiety.
A notable application involves the reaction of INH with cyclic dicarboxylic acid anhydrides. This reaction proceeds under mild conditions to open the anhydride ring, forming isonicotinoylhydrazides of dicarboxylic acids, which are of interest as potential pro-drugs or new chemical entities.[1]
Biological Mechanism of Action of Isoniazid
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms an isonicotinoyl radical that covalently binds to NAD⁺. The resulting isonicotinoyl-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis. The disruption of this pathway inhibits the formation of the mycobacterial cell wall, leading to cell death.
Caption: Biological Activation and Target Pathway of Isoniazid.
Experimental Protocols
The following sections provide generalized and specific protocols for the acylation of amines.
Protocol 1: General Procedure for Acylation of an Amine with this compound
This protocol describes a general method for the N-acylation of a primary or secondary amine.
References
Application Notes and Protocols: Acylation of Alcohols with Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and experimental protocols for the acylation of alcohols using isonicotinic anhydride. This reaction is a fundamental transformation in organic synthesis, yielding isonicotinate esters, which are prevalent scaffolds in medicinal chemistry.
Introduction
The acylation of alcohols with this compound is a specific instance of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the oxygen atom of the alcohol attacks one of the electrophilic carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of an isonicotinate ester and an isonicotinate salt as a byproduct. The pyridine nitrogen in this compound can influence the reactivity of the carbonyl groups and may also be protonated under acidic conditions or interact with catalysts.
Mechanism of Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The general steps are outlined below:
-
Nucleophilic Attack: The alcohol oxygen atom acts as a nucleophile and attacks one of the carbonyl carbons of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the isonicotinate group departs as a leaving group.
-
Proton Transfer: A final proton transfer step yields the isonicotinate ester and isonicotinic acid.
The reaction can be performed without a catalyst, but it is often slow.[1] Catalysts are typically employed to increase the reaction rate.
Catalysis
-
Base Catalysis (e.g., Pyridine, DMAP): A base can deprotonate the alcohol, increasing its nucleophilicity. Alternatively, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can react with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[2][3]
-
Acid Catalysis (e.g., H₂SO₄, TsOH): An acid catalyst protonates one of the carbonyl oxygens of the anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4]
Experimental Protocols
While specific protocols for the direct reaction of this compound with simple alcohols are not extensively detailed in the literature, a general procedure can be adapted from standard acylation methods using other anhydrides. The following are representative protocols.
General Protocol for the Acylation of a Primary Alcohol with this compound (Uncatalyzed)
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).
-
Addition of Alcohol: Add the primary alcohol (1.0-1.2 eq.) to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the isonicotinic acid byproduct. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or by distillation.
DMAP-Catalyzed Acylation of a Secondary Alcohol with this compound
-
Reaction Setup: To a solution of the secondary alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous dichloromethane, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq.).[5][6]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically faster than the uncatalyzed version and can be monitored by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in the uncatalyzed protocol. The use of a catalyst often leads to higher yields and milder reaction conditions.[5]
Data Presentation
The following table summarizes representative yields for the synthesis of isonicotinate esters from various starting materials, as direct yield data for the reaction of this compound with simple alcohols is limited in readily available literature.
| Ester Product | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Ethyl isonicotinate | Isonicotinic acid, Ethanol | Powdered activated carbon | Toluene | 97.2 | [7] |
| 4-Nitrophenyl isonicotinate | Isonicotinoylchloride hydrochloride, 4-Nitrophenol | Triethylamine | THF | 54 | [8] |
| N-Hydroxysuccinimidyl isonicotinate | Isonicotinoylchloride hydrochloride, N-Hydroxysuccinimide | Triethylamine | THF | 84 | [8] |
| Benzyl nicotinate | Nicotinic acid, Benzyl alcohol | Niobium(V) chloride | - | ~70-90 | [9] |
Mandatory Visualizations
Reaction Mechanism of Alcohol Acylation by this compound
Caption: General mechanism of this compound acylation of an alcohol.
Experimental Workflow for the Synthesis and Purification of an Isonicotinate Ester
Caption: A typical experimental workflow for isonicotinate ester synthesis.
Role of Isonicotinate-Based Inhibitors in the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates various cellular processes, and its dysregulation is implicated in diseases like cancer.[][11] Isonicotinamide derivatives, structurally related to isonicotinate esters, have been investigated as kinase inhibitors that can modulate this pathway.[12]
Caption: Inhibition of the MAPK signaling pathway by isonicotinate-based compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMAP-Catalyzed Acylation with Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acylation of alcohols and amines using isonicotinic anhydride, catalyzed by 4-(Dimethylamino)pyridine (DMAP). This method is a cornerstone in synthetic chemistry, offering an efficient route to introduce the isonicotinoyl group, a common motif in pharmacologically active compounds.
Introduction
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[1][2] Its catalytic activity stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.[3] In the presence of an anhydride, DMAP rapidly forms a highly reactive N-acylpyridinium intermediate. This intermediate is a potent acylating agent that readily reacts with nucleophiles such as alcohols and amines to afford the corresponding esters and amides, regenerating the DMAP catalyst in the process.[3][4] The use of DMAP significantly accelerates acylation reactions, often leading to higher yields and milder reaction conditions compared to uncatalyzed or base-promoted methods.[2]
This compound is a versatile reagent for introducing the isonicotinoyl moiety. The resulting isonicotinate esters and isonicotinamides are prevalent in a wide range of pharmaceuticals, underscoring the importance of reliable and efficient synthetic protocols.
Reaction Mechanism
The DMAP-catalyzed acylation with an anhydride proceeds through a nucleophilic catalysis pathway. The key steps are:
-
Formation of the N-acylpyridinium ion: The highly nucleophilic DMAP attacks one of the carbonyl carbons of this compound, leading to the formation of a reactive N-isonicotinoylpyridinium ion and an isonicotinate anion.
-
Nucleophilic attack: The alcohol or amine nucleophile attacks the carbonyl carbon of the activated N-isonicotinoylpyridinium ion.
-
Product formation and catalyst regeneration: The tetrahedral intermediate collapses to form the final ester or amide product, releasing DMAP. An auxiliary base, such as triethylamine or pyridine, is often used to neutralize the isonicotinic acid byproduct, thereby regenerating the catalytic DMAP for the next cycle.[4]
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of Alcohols with this compound
This protocol provides a general method for the isonicotinoylation of primary and secondary alcohols. Reaction conditions may require optimization for specific substrates.
Materials:
-
Alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv.) and DMAP (0.05–0.2 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv.).
-
Add this compound (1.2–1.5 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl (to remove DMAP and TEA), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isonicotinate ester.
Protocol 2: General Procedure for DMAP-Catalyzed Acylation of Amines with this compound
This protocol outlines a general method for the synthesis of isonicotinamides from primary and secondary amines.
Materials:
-
Amine
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add DMAP (0.05–0.2 equiv.).
-
Add this compound (1.2–1.5 equiv.) to the mixture.
-
Stir the reaction at room temperature for 1–12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the pure isonicotinamide.
Protocol 3: Steglich Esterification for the Synthesis of Isonicotinate Esters
An effective alternative to using this compound is the Steglich esterification, which couples isonicotinic acid directly with an alcohol using a carbodiimide coupling agent and a catalytic amount of DMAP.[5]
Materials:
-
Isonicotinic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the isonicotinic acid (1.0 equiv.), alcohol (1.2 equiv.), and DMAP (0.1–0.2 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C and add DCC (1.1 equiv.) or EDC (1.1 equiv.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3–12 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used. If EDC was used, proceed to the work-up.
-
Wash the filtrate or reaction mixture with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for DMAP-catalyzed acylation reactions. Note that specific yields for this compound are not widely reported in the literature; therefore, the data presented for anhydrides is generalized from protocols using other anhydrides like acetic anhydride.
Table 1: DMAP-Catalyzed Acylation of Alcohols
| Substrate Type | Acylating Agent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | This compound | 5-20 | TEA (1.5) | DCM | 0 to RT | 2-12 | >90 (estimated) |
| Secondary Alcohol | This compound | 10-20 | TEA (1.5) | DCM | RT | 12-24 | 80-95 (estimated) |
| Primary Alcohol | Isonicotinic Acid/DCC | 10 | - | DCM | 0 to RT | 3-6 | 85-95 |
| Secondary Alcohol | Isonicotinic Acid/DCC | 10-20 | - | DCM | RT | 6-12 | 80-90 |
Table 2: DMAP-Catalyzed Acylation of Amines
| Substrate Type | Acylating Agent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | This compound | 5-10 | TEA (1.5) | DCM | RT | 1-6 | >90 (estimated) |
| Secondary Amine | This compound | 10-20 | TEA (1.5) | DCM | RT | 4-12 | 85-95 (estimated) |
| Aniline | This compound | 10-20 | Pyridine (2.0) | DCM/DMF | RT | 6-24 | 70-90 (estimated) |
Visualizations
Caption: Experimental workflow for DMAP-catalyzed acylation.
Caption: Mechanism of DMAP-catalyzed acylation.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for Isonicotinic Anhydride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinic anhydride, the symmetrical anhydride of isonicotinic acid, is a reactive acylating agent utilized in medicinal chemistry for the synthesis of a variety of biologically active compounds. The isonicotinoyl moiety is a key pharmacophore found in numerous drugs, including the anti-tuberculosis agent isoniazid.[1][2] The introduction of this group via this compound can modulate the pharmacological properties of parent molecules, leading to the development of novel therapeutic agents with activities spanning anti-inflammatory, antimicrobial, and anticancer domains. These application notes provide detailed protocols and data for the use of this compound in the synthesis and discovery of new drug candidates.
Key Applications in Medicinal Chemistry
This compound is primarily employed in the acylation of nucleophiles, such as amines and alcohols, to introduce the isonicotinoyl group. This modification can enhance the biological activity of a molecule, improve its pharmacokinetic profile, or serve as a key step in the construction of more complex heterocyclic systems.
1. Synthesis of Anti-inflammatory Agents:
Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties.[1] These compounds are thought to exert their effects through the inhibition of reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.[1] The synthesis of isonicotinate esters and amides using this compound is a direct route to novel anti-inflammatory drug candidates.
2. Development of Antimicrobial Compounds:
The isonicotinoyl scaffold is a well-established pharmacophore in the field of antimicrobial research, most notably in the fight against tuberculosis.[3] Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment. By using this compound to acylate various amines and hydrazines, researchers can generate libraries of new compounds for screening against a wide range of bacterial and fungal pathogens.
3. Anticancer Drug Discovery:
The pyridine ring, a core component of isonicotinic acid, is a privileged scaffold in the design of kinase inhibitors and other anticancer agents.[2] Modification of known anticancer pharmacophores with the isonicotinoyl group via this compound can lead to the discovery of novel compounds with improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the biological activity of various isonicotinic acid derivatives. While the specific use of this compound is not always detailed in the literature, these data provide valuable insights into the potential of the isonicotinoyl moiety.
Table 1: Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | % Inhibition of ROS | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | 95.9% at 25 µg/mL | 1.42 ± 0.1 | [1] |
| Isonicotinate 6 | 88.3% at 25 µg/mL | 15.2 ± 2.5 | [1] |
| Isonicotinate 8a | 66.6% at 25 µg/mL | 19.6 ± 3.4 | [1] |
| Isonicotinate 8b | 59.8% at 25 µg/mL | 22.1 ± 1.9 | [1] |
| Ibuprofen (Standard) | Not Reported | 11.2 ± 1.9 | [1] |
Table 2: Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives against M. tuberculosis
| Compound | Substituent | MIC (µg/mL) | Reference |
| INH (Isoniazid) | - | 0.2 | [3] |
| Derivative 1 | 2-Chloro | >100 | [3] |
| Derivative 2 | 2-Fluoro | 100 | [3] |
| Derivative 3 | 2-Bromo | >100 | [3] |
| Derivative 4 | 2-Methyl | 12.5 | [3] |
| Derivative 5 | 2-Ethyl | 6.25 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Isonicotinamides using this compound
This protocol describes a general method for the acylation of a primary or secondary amine with this compound. The reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Add a suitable base such as triethylamine (1.2 eq) or pyridine to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the this compound solution to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isonicotinamide.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action of isonicotinoyl derivatives.
Experimental Workflow
Caption: Workflow for isonicotinamide synthesis and biological testing.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isonicotinic Anhydride in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data on the utility of isonicotinic anhydride as a versatile reagent for the synthesis of various biologically active heterocyclic compounds. The isonicotinoyl moiety is a key pharmacophore found in numerous therapeutic agents, and its introduction via this compound offers a direct and efficient route to novel drug candidates.
Introduction to this compound in Heterocyclic Synthesis
This compound is a reactive derivative of isonicotinic acid (pyridine-4-carboxylic acid) that serves as a potent acylating agent. Its reaction with various dinucleophilic species provides a straightforward pathway to incorporate the isonicotinoyl group into five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. This document outlines protocols for the synthesis of key bioactive heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles, starting from this compound.
While isonicotinic acid hydrazide is a more commonly cited precursor for many of these heterocycles, this compound can be a valuable starting material for the in-situ generation of the necessary intermediates, or for direct use in cyclization reactions. A US patent indicates that isonicotinic acid hydrazide can be prepared from the interaction of this compound with hydrazine hydrate[1].
Synthesis of Bioactive Heterocycles
Synthesis of 2-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently achieved from this compound by first preparing the key intermediate, isonicotinic acid hydrazide.
Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide from this compound
This protocol is based on the established reactivity of anhydrides with hydrazines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or gently reflux for 30 minutes to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. The product, isonicotinic acid hydrazide (Isoniazid), will often precipitate from the solution. The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Experimental Protocol: Cyclization to 2,5-Disubstituted-1,3,4-oxadiazoles
This procedure describes the cyclization of an N-acylhydrazide, which can be formed in situ from isonicotinic acid hydrazide and a carboxylic acid, using a dehydrating agent like phosphorus oxychloride[2][3].
-
Reaction Mixture: In a round-bottom flask, combine isonicotinic acid hydrazide (1.0 eq.) and an aromatic carboxylic acid (1.0 eq.).
-
Cyclodehydration: Add phosphorus oxychloride (POCl₃, 3-5 eq.) dropwise to the mixture at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The resulting precipitate is filtered, washed with a dilute sodium bicarbonate solution and then with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
General Synthetic Workflow for 1,3,4-Oxadiazoles
Caption: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Synthesis of 3-(pyridin-4-yl)-1,2,4-triazole Derivatives
1,2,4-Triazoles are another important class of heterocycles with diverse biological activities, including antimicrobial and anticancer properties. A common route to 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves the reaction of isonicotinic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate[4][5].
Experimental Protocol: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Step 1: Formation of Oxadiazole-thione: Dissolve isonicotinic acid hydrazide (1.0 eq.) in ethanol, and add potassium hydroxide (1.0 eq.). To this solution, add carbon disulfide (1.2 eq.) and reflux the mixture for 6-8 hours. After cooling, acidify the mixture with dilute HCl to precipitate 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
-
Step 2: Conversion to Triazole: Reflux the obtained oxadiazole-thione (1.0 eq.) with an excess of hydrazine hydrate for 2-4 hours. Upon cooling, the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol precipitates and can be collected by filtration and recrystallized from ethanol.
Synthetic Pathway to a 1,2,4-Triazole Derivative
Caption: Synthesis of a 1,2,4-triazole-3-thiol derivative.
Biological Activities of Isonicotinoyl Heterocycles
The incorporation of the isonicotinoyl moiety into various heterocyclic systems has been shown to impart significant biological activity. The following tables summarize some of the reported activities for the classes of compounds discussed.
Table 1: Biological Activities of 1,3,4-Oxadiazole Derivatives with an Isonicotinoyl Moiety
| Compound Class | Biological Activity | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles | Anti-inflammatory | [6] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Antibacterial | [2] |
| 2,5-disubstituted-1,3,4-oxadiazoles | Antifungal | [2] |
Table 2: Biological Activities of 1,2,4-Triazole Derivatives with an Isonicotinoyl Moiety
| Compound Class | Biological Activity | Reference |
| 4,5-disubstituted-1,2,4-triazole-3-thiols | Antimicrobial | [4][5] |
| Fused 1,2,4-triazoles | Antitubercular | [7] |
| Substituted 1,2,4-triazoles | Anticancer | [8] |
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for novel compounds synthesized from this compound would require dedicated biological studies, the isonicotinoyl scaffold is famously associated with the mechanism of action of the antitubercular drug isoniazid. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently attaches to NAD⁺ to form an adduct that inhibits the activity of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis. Disruption of the mycolic acid layer compromises the structural integrity of the mycobacterial cell wall.
Isoniazid's Proposed Mechanism of Action
Caption: Simplified mechanism of action of Isoniazid.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel isonicotinoyl-containing molecules with potential therapeutic applications. The established biological significance of this scaffold, particularly in the development of antimicrobial and anti-inflammatory agents, warrants further investigation into the diverse heterocyclic systems that can be accessed from this compound.
References
- 1. US2891067A - Preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 2. chemmethod.com [chemmethod.com]
- 3. ijper.org [ijper.org]
- 4. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 5. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isonicotinic Anhydride Mediated Esterification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the esterification of alcohols using isonicotinic anhydride. This method is a valuable tool in synthetic organic chemistry and drug development for the preparation of isonicotinate esters, which are important intermediates in the synthesis of various pharmaceutical compounds.
Introduction
Esterification is a fundamental reaction in organic synthesis. The use of an acid anhydride, such as this compound, provides a reactive acyl source for the esterification of a wide range of alcohols. This method often proceeds under milder conditions compared to Fischer esterification and avoids the generation of corrosive byproducts like HCl that are formed when using acyl chlorides.[1][2] The reaction is typically facilitated by a base to neutralize the carboxylic acid byproduct and drive the reaction to completion.
Reaction Principle
The esterification reaction with this compound involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This is followed by the departure of isonicotinate as the leaving group. A base is typically employed to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the isonicotinic acid byproduct.
Reaction Scheme:
R-OH + (Isonicotinoyl)₂O + Base → Isonicotinoyl-OR + Isonicotinic Acid-Base Salt
Experimental Protocol
This protocol describes a general procedure for the this compound-mediated esterification of a generic primary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, or a more complex primary/secondary alcohol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq).
-
Solvent and Base Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., DCM). Add the tertiary amine base (1.5 - 2.0 eq). If using, add a catalytic amount of DMAP (0.05 - 0.1 eq).[3]
-
Addition of Anhydride: While stirring, add this compound (1.1 - 1.2 eq) portion-wise to the solution at room temperature. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining anhydride and the isonicotinic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isonicotinate ester.[5]
-
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the esterification of various alcohols with this compound. (Note: This data is illustrative and may vary based on the specific substrate and reaction conditions).
| Alcohol Substrate | Molar Ratio (Alcohol:Anhydride:Base) | Catalyst (mol%) | Solvent | Reaction Time (h) | Yield (%) |
| Ethanol | 1 : 1.1 : 1.5 | DMAP (5%) | DCM | 4 | 92 |
| Benzyl Alcohol | 1 : 1.2 : 2.0 | None | THF | 8 | 88 |
| Isopropanol | 1 : 1.2 : 2.0 | DMAP (10%) | Acetonitrile | 12 | 75 |
| Cyclohexanol | 1 : 1.2 : 2.0 | DMAP (10%) | DCM | 16 | 70 |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the base-mediated esterification of an alcohol with this compound.
Caption: Mechanism of this compound Esterification.
Experimental Workflow
This diagram outlines the step-by-step workflow for the synthesis and purification of an isonicotinate ester.
Caption: Experimental Workflow for Ester Synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and organic solvents are flammable and should be handled with care.
-
Tertiary amine bases can be corrosive and have strong odors.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can hydrolyze the anhydride.
-
Increase the reaction time or gently heat the reaction mixture if the alcohol is sterically hindered.
-
Consider using a more effective catalyst like DMAP if not already included.
-
-
Incomplete Reaction:
-
Verify the purity and reactivity of the this compound.
-
Ensure the correct stoichiometry of reagents is used.
-
-
Side Reactions:
-
The formation of N-acylureas can be a side reaction if coupling agents like DCC are used in alternative esterification methods.[6] The anhydride method presented here avoids this specific byproduct.
-
This document is intended for use by trained professionals and should be used in conjunction with standard laboratory safety practices.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Preparation of Isonicotinoyl Hydrazones using Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinoyl hydrazones are a significant class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities. These activities include, but are not limited to, antitubercular, antimicrobial, anticancer, and anti-inflammatory properties.[1] The core structure, featuring an azomethine group (-NHN=CH-), is crucial for their pharmacological effects. The synthesis of these compounds is often achieved through the condensation of isonicotinic acid hydrazide (isoniazid) with various aldehydes and ketones. This document provides a detailed protocol for the preparation of isonicotinoyl hydrazones, starting from isonicotinic anhydride. This two-step, one-pot adaptable method involves the initial formation of isonicotinic acid hydrazide, which then reacts with an aldehyde to yield the desired isonicotinoyl hydrazone.
Reaction Principle
The overall synthesis is a two-step process. First, this compound is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the intermediate, isonicotinic acid hydrazide. This reaction is a nucleophilic acyl substitution where the hydrazine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and subsequent formation of the hydrazide and isonicotinic acid as a byproduct. In the second step, an appropriate aldehyde or ketone is added to the reaction mixture. The isonicotinic acid hydrazide, formed in situ, then undergoes a condensation reaction with the carbonyl compound, typically under acidic catalysis, to form the final isonicotinoyl hydrazone product with the elimination of a water molecule.
Experimental Protocols
Materials and Equipment
-
This compound
-
Hydrazine hydrate (80-100% solution)
-
Various substituted aldehydes (e.g., salicylaldehyde, vanillin derivatives)
-
Ethanol (absolute)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer
-
FTIR spectrometer
Protocol 1: Synthesis of Isonicotinic Acid Hydrazide from this compound
While direct literature on this specific conversion is sparse, a general procedure can be inferred from the reaction of other anhydrides with hydrazine. A patent suggests that isonicotinic acid hydrazide can be prepared from this compound and hydrazine hydrate.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of this compound in an appropriate volume of absolute ethanol (e.g., 100 mL for 0.1 mol of anhydride).
-
Addition of Hydrazine: While stirring, slowly add a slight excess (1.1 molar equivalents) of hydrazine hydrate to the solution. The reaction may be exothermic.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Intermediate (Optional): If isolating the isonicotinic acid hydrazide, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product can be collected by filtration, washed with cold ethanol, and dried. A patent describing a similar process starting from isonicotinamide reports a melting point of 169.9°C for the purified isonicotinic acid hydrazide.[3]
Protocol 2: One-Pot Synthesis of Isonicotinoyl Hydrazones
This protocol is adapted from established methods for the condensation of isonicotinic acid hydrazide with aldehydes.[1][4]
-
Formation of Hydrazide: Follow steps 1 and 2 from Protocol 1. After the initial reaction to form the hydrazide (which can be refluxed for 1-2 hours), allow the mixture to cool slightly.
-
Addition of Aldehyde: To the ethanolic solution of the in-situ generated isonicotinic acid hydrazide, add one molar equivalent of the desired aldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Heat the resulting mixture to reflux for an additional 2.5 to 3 hours.[1] Monitor the reaction progress by TLC.
-
Product Isolation and Purification: Upon completion of the reaction, cool the mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold distilled water, and then with cold ethanol to remove any unreacted starting materials.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol. The purity of the final compound can be confirmed by TLC and its melting point determined.[1][4]
Data Presentation
Quantitative Data for Selected Isonicotinoyl Hydrazones
The yields and melting points of isonicotinoyl hydrazones can vary depending on the substituent on the aldehyde or ketone. Below is a summary of data for some representative compounds synthesized from isonicotinic acid hydrazide.
| Compound ID | Aldehyde/Ketone Precursor | Yield (%) | Melting Point (°C) | Reference |
| IP1 | 4-(N-methylpiperazin-1-yl)benzaldehyde | 60 | 238-239.5 | [5] |
| IP7 | 4-(4-fluorophenyl)piperazin-1-carbaldehyde | 62 | 296-297 | [5] |
| IP13 | 4-(cyclohexyl)piperazine-1-carbaldehyde | 44 | 248-249 | [5] |
| NH1 | Alkylated Salicylaldehyde | 89 | 175 | [4] |
| NH2 | Alkylated Salicylaldehyde | 85 | 162 | [4] |
| NH3 | Alkylated Vanillin | 92 | 198 | [4] |
| NH5 | Alkylated Vanillin | 88 | 180 | [4] |
Spectroscopic Data
The structures of the synthesized isonicotinoyl hydrazones are confirmed by various spectroscopic methods.
The IR spectra of isonicotinoyl hydrazones show characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3400 - 3237 | [4] |
| Aromatic C-H | ~2975 | [4] |
| C=O (Amide I) | 1745 - 1645 | [4] |
| C=N (Imine) | 1613 - 1578 | [4] |
| N-N Stretch | 1151 - 1112 | [4] |
The ¹H NMR spectra provide detailed information about the proton environment in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| -NH (Amide) | 11.78 - 11.86 | s | [5] |
| Pyridine-H (α to N) | 8.73 - 8.77 | d or dd | [4][5] |
| -N=CH- (Azomethine) | 8.26 - 8.36 | s | [4][5] |
| Pyridine-H (β to N) | 7.81 - 7.88 | d or dd | [4][5] |
| Aromatic-H (Subst. Ring) | 6.97 - 7.76 | m, d, dd | [4][5] |
| -OCH₃ (Vanillin deriv.) | ~3.91 | s | [4] |
The ¹³C NMR spectra confirm the carbon framework of the isonicotinoyl hydrazones.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C=O (Amide) | 161.7 - 168.7 | [4][5] |
| C=N (Azomethine) | 141.1 - 144.0 | [4][5] |
| Pyridine-C (α to N) | ~150.7 | [5] |
| Pyridine-C (γ to N) | ~141.0 | [4] |
| Pyridine-C (β to N) | ~121.9 | [5] |
| Aromatic-C (Subst. Ring) | 114.7 - 152.7 | [4][5] |
| -OCH₃ (Vanillin deriv.) | ~57.2 | [4] |
Visualizations
Reaction Pathway
Caption: Two-step synthesis of isonicotinoyl hydrazones.
Experimental Workflow
Caption: One-pot experimental workflow for hydrazone synthesis.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2891067A - Preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 3. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Isonicotinic Anhydride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The isonicotinoyl group, derived from isonicotinic acid, presents a versatile and economically viable option for the protection of amine and alcohol functionalities. This document provides detailed application notes and protocols for the strategic implementation of isonicotinic anhydride in protecting group chemistry, addressing both the introduction and subsequent removal of the isonicotinoyl moiety. The protocols outlined herein are designed to be reproducible and scalable for applications in research, process development, and drug discovery.
The isonicotinoyl group offers a unique set of stability characteristics, being generally robust under various reaction conditions while amenable to specific cleavage methods. Its introduction via this compound or isonicotinoyl chloride is a straightforward process, typically proceeding with high efficiency. These application notes will delve into the practical aspects of these procedures, including reaction setup, purification, and characterization, supplemented by quantitative data and mechanistic insights.
General Principles of Isonicotinoyl Protection
The protection of nucleophilic functional groups such as amines and alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of an amide or ester linkage, respectively, with isonicotinic acid as a byproduct.
Key advantages of using the isonicotinoyl group include its crystalline nature, which can aid in the purification of intermediates, and the potential for the pyridine nitrogen to influence the solubility and reactivity of the protected molecule.
Protection of Amines with this compound
The protection of primary and secondary amines as isonicotinamides is a robust transformation that effectively attenuates the nucleophilicity and basicity of the amino group. This protection is crucial in sequences where the amine could otherwise participate in undesired side reactions.
Experimental Protocol: General Procedure for N-Isonicotinoylation of an Amine
-
Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF); 0.1-0.5 M) at room temperature, add this compound (1.1-1.5 equivalents). For less reactive amines, a base such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents) can be added to scavenge the isonicotinic acid byproduct and drive the reaction to completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) to remove unreacted anhydride and the isonicotinic acid byproduct, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude N-isonicotinoyl protected amine can be purified by recrystallization or column chromatography on silica gel.
| Amine Substrate | This compound (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | 1.2 | TEA (1.2) | DCM | 25 | 2 | 95 |
| Aniline | 1.5 | Pyridine (1.5) | THF | 50 | 6 | 88 |
| Diethylamine | 1.2 | None | DCM | 25 | 4 | 92 |
Protection of Alcohols with this compound
The conversion of alcohols to their corresponding isonicotinate esters is an effective method for protecting the hydroxyl group. These esters are generally stable to a range of reaction conditions, including those that are mildly acidic or basic, and to many oxidizing and reducing agents.
Experimental Protocol: General Procedure for O-Isonicotinoylation of an Alcohol
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) and a suitable base, such as 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents) and triethylamine (1.5-2.0 equivalents), in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude isonicotinate ester can be purified by flash column chromatography.
| Alcohol Substrate | This compound (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | 1.3 | DMAP (0.1), TEA (1.5) | DCM | 0 to 25 | 3 | 93 |
| Cyclohexanol | 1.5 | DMAP (0.2), TEA (2.0) | THF | 0 to 25 | 5 | 85 |
| Phenol | 1.5 | Pyridine (2.0) | Acetonitrile | 25 | 12 | 78 |
Deprotection Strategies for the Isonicotinoyl Group
The successful application of a protecting group strategy hinges on the ability to efficiently and selectively remove the protecting group at the desired stage of the synthesis. The isonicotinoyl group can be cleaved from amines and alcohols under various conditions.
Deprotection of N-Isonicotinoyl Amines
The amide bond of N-isonicotinoyl amines can be cleaved under acidic or basic hydrolytic conditions. The choice of method depends on the stability of other functional groups in the molecule.
Acidic Hydrolysis Protocol:
-
Reaction Setup: The N-isonicotinoyl protected amine is dissolved in a mixture of a protic solvent (e.g., water, methanol, or ethanol) and a strong acid (e.g., 6 M HCl or 48% HBr).
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is basified with a strong base (e.g., NaOH or KOH) to a pH greater than 10. The liberated amine is then extracted into an organic solvent. The organic extracts are combined, dried, and concentrated to afford the deprotected amine.
Basic Hydrolysis Protocol:
-
Reaction Setup: The N-isonicotinoyl protected amine is suspended in an aqueous or alcoholic solution of a strong base (e.g., 2-4 M NaOH or KOH).
-
Reaction Conditions: The mixture is heated to reflux for several hours, with reaction progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the mixture is cooled and the deprotected amine is extracted with a suitable organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated.
| Protected Amine | Deprotection Conditions | Temperature (°C) | Time (h) | Yield (%) |
| N-Benzoylisonicotinamide | 6 M HCl, H₂O | 100 | 12 | 85 |
| N-Phenylisonicotinamide | 4 M NaOH, EtOH/H₂O | 80 | 24 | 75 |
Deprotection of Isonicotinate Esters
The ester linkage of isonicotinates can be readily cleaved by saponification under basic conditions to regenerate the alcohol.
Saponification Protocol:
-
Reaction Setup: The isonicotinate ester is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An aqueous solution of a base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (2-5 equivalents) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated until the ester is fully consumed, as indicated by TLC or LC-MS.
-
Work-up: The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate. The alcohol is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the deprotected alcohol.
| Protected Alcohol | Deprotection Conditions | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl isonicotinate | 1 M LiOH, THF/H₂O | 25 | 2 | 96 |
| Cyclohexyl isonicotinate | 2 M NaOH, MeOH/H₂O | 50 | 4 | 90 |
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows described in these application notes.
Caption: General workflow for the protection of amines and alcohols using this compound and subsequent deprotection.
Caption: Simplified mechanism for the N-isonicotinoylation of an amine.
Conclusion
This compound serves as an effective and practical reagent for the protection of amines and alcohols. The resulting isonicotinamides and isonicotinate esters exhibit favorable stability profiles, allowing for a wide range of subsequent chemical manipulations. The deprotection of the isonicotinoyl group can be achieved under standard hydrolytic conditions, providing a reliable means to regenerate the parent amine or alcohol. The protocols and data presented in these application notes offer a solid foundation for the implementation of isonicotinoyl-based protecting group strategies in complex organic synthesis. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve maximal efficiency and yield.
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of isonicotinic anhydride in solid-phase synthesis (SPS). The introduction of an isonicotinoyl moiety onto a solid support offers a versatile handle for the immobilization and subsequent cleavage of small molecules, peptides, and other chemical entities. The pyridine nitrogen atom within the isonicotinoyl group can also be leveraged for unique applications such as affinity purification, catalysis, or as a coordination site for metal ions.
Introduction
Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. The choice of linker, which tethers the growing molecule to the insoluble resin, is critical to the success of any solid-phase synthesis strategy. This compound is a reactive reagent that can be employed to functionalize amino-terminated solid supports, creating a stable amide bond. The resulting isonicotinoyl linker can be subsequently cleaved under acidic conditions to release the synthesized molecule with a C-terminal modification or be used as a permanent linker for on-resin assays.
The protocols outlined below describe the functionalization of an aminomethyl polystyrene resin with this compound and the subsequent cleavage of a generic substrate from this resin. Representative quantitative data, derived from analogous solid-phase acylation and cleavage reactions, are provided to guide experimental design.
Data Presentation
Table 1: Representative Data for Resin Functionalization with Anhydrides
| Resin Type | Acylating Agent | Solvent | Reaction Time (h) | Loading Yield (%) | Reference |
| Aminomethyl Polystyrene | Mixed Carboxylic Dithiocarbamic Anhydrides | Dichloromethane | 2-5 | 60-95 | [1] |
| Aminomethyl Polystyrene | Acetic Anhydride | Dichloromethane | 2 | ~97 | [2] |
| Amino-Li-Resin | Acetic Anhydride | DMF | 0.5 | >95 | [3] |
| Aminomethyl Polystyrene | Maleic Anhydride | Carbon Disulfide | 2 | >90 | [4] |
Table 2: Representative Data for Cleavage from Solid Support
| Linker/Resin Type | Cleavage Reagent | Reaction Time (h) | Cleavage Yield (%) | Reference |
| Wang Resin | 95% TFA | 1-2 | >90 | [5] |
| Rink Amide Resin | 95% TFA | 1-2 | >90 | [5] |
| Peptides on various resins | 0.1 N HCl in HFIP/TFE | < 1 | >90 | [6] |
| t-Butyl ester | Trifluoroacetic Acid (TFA) | 0.5-2 | >95 | [7] |
Experimental Protocols
Protocol 1: Functionalization of Aminomethyl Resin with this compound
This protocol details the procedure for the acylation of an aminomethyl-functionalized polystyrene resin with this compound to yield an isonicotinoyl-functionalized solid support.
Materials:
-
Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Pyridine (optional, as a non-nucleophilic base)[8]
-
Methanol (for washing)
-
Solid-phase synthesis vessel with a frit
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) into a solid-phase synthesis vessel. Add anhydrous DCM or DMF (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to resin loading, e.g., 1.5-2.0 mmol) in anhydrous DCM or DMF (10 mL). If desired, add pyridine (1.5-2.0 equivalents) to the solution.
-
Acylation Reaction: Drain the solvent from the swollen resin. Add the solution of this compound to the resin.
-
Reaction Incubation: Seal the vessel and place it on a shaker or connect to an overhead stirrer. Allow the reaction to proceed at room temperature for 2-4 hours.[1]
-
Resin Washing: After the reaction is complete, drain the reaction mixture. Wash the resin sequentially with:
-
DCM or DMF (3 x 10 mL)
-
Methanol (3 x 10 mL)
-
DCM or DMF (3 x 10 mL)
-
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
-
Quantification (Optional): The loading of the isonicotinoyl group can be determined using methods such as the picric acid test for remaining free amines or by cleaving a small amount of a subsequently attached Fmoc-amino acid and measuring the UV absorbance of the dibenzofulvene-piperidine adduct.
Protocol 2: Cleavage of a Substrate from Isonicotinoyl-Functionalized Resin
This protocol describes the cleavage of a molecule, attached via an ester or amide linkage to the isonicotinoyl resin, using trifluoroacetic acid (TFA).
Materials:
-
Substrate-loaded isonicotinoyl resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)), if the substrate contains sensitive functional groups. A common cleavage cocktail is 95% TFA, 2.5% water, 2.5% TIS.[9]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon stream for solvent evaporation
Procedure:
-
Resin Preparation: Place the dry, substrate-loaded isonicotinoyl resin (~100 mg) in a suitable reaction vessel (e.g., a glass vial with a screw cap).
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. For a standard cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 1-2 mL for 100 mg of resin).
-
Reaction Incubation: Cap the vessel and allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling.[9][10]
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
-
Precipitation: In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate). Slowly add the filtrate to the cold ether while gently vortexing. The cleaved product should precipitate.
-
Pelleting and Washing:
-
Centrifuge the suspension to pellet the precipitated product.
-
Carefully decant the ether.
-
Wash the pellet with another portion of cold diethyl ether, vortex, and centrifuge again. Repeat this step 2-3 times to remove residual scavengers and TFA.
-
-
Drying: After the final wash, dry the product pellet under a stream of nitrogen or argon, followed by drying under high vacuum.
Visualizations
Caption: Workflow for the functionalization of aminomethyl resin.
Caption: Workflow for the cleavage of a substrate from the resin.
Caption: Logical workflow for a targeted drug delivery application.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. peptide.com [peptide.com]
- 6. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to handle moisture-sensitive isonicotinic anhydride reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with moisture-sensitive isonicotinic anhydride. Due to its high reactivity with water, successful experiments require stringent anhydrous techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so moisture-sensitive?
A: this compound is a reactive chemical used in organic synthesis, primarily for introducing the isonicotinoyl group. It consists of two isonicotinic acid molecules linked by an anhydride bond. This anhydride linkage is highly electrophilic and susceptible to nucleophilic attack by water. The reaction, known as hydrolysis, is rapid and breaks the anhydride down into two equivalents of the less reactive isonicotinic acid, which is often an undesired byproduct.[1][2] The reaction with water can be violent.[3][4]
Q2: What are the primary safety concerns when handling this compound?
A: this compound is a hazardous substance. It is classified as causing severe skin burns and serious eye damage.[4][5] It may also cause respiratory irritation.[5][6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Q3: How should this compound be properly stored?
A: To prevent degradation from atmospheric moisture, this compound must be stored in a tightly sealed container in a dry environment.[3][4] For long-term storage, keeping the container inside a desiccator or an inert atmosphere glovebox is highly recommended.[7]
Q4: What are the visible signs of decomposition or hydrolysis?
A: Fresh, high-purity this compound should be a free-flowing crystalline solid. Signs of decomposition due to moisture exposure include clumping of the powder and reduced solubility in anhydrous non-polar organic solvents. The primary decomposition product is isonicotinic acid.
Q5: What are the best practices for handling this compound in an experimental setup?
A: Success hinges on the rigorous exclusion of water. Key practices include:
-
Inert Atmosphere: Whenever possible, handle the solid inside a glovebox.[7][8] For reactions, use a Schlenk line or similar apparatus to maintain a positive pressure of an inert gas like nitrogen or argon.[8]
-
Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying at a temperature above 125°C for several hours and cooling under a stream of inert gas or in a desiccator.[8][9]
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial sealed system.[9]
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound.
Q6: My reaction yield is very low, and analysis shows the main product is isonicotinic acid. What went wrong?
A: This is the most common failure mode and is almost certainly due to moisture contamination. The this compound was hydrolyzed to isonicotinic acid before it could react with your desired nucleophile.
-
Probable Cause: Introduction of water from glassware, solvents, reagents, or the atmosphere.
-
Solution: Review your experimental technique. Ensure all glassware is scrupulously dried. Verify the dryness of your solvent and other reagents. Use inert atmosphere techniques (glovebox or Schlenk line) for the entire procedure, from reagent weighing to reaction quenching.[7][8]
Q7: The reaction is sluggish or fails to start, even under anhydrous conditions. What are other possible causes?
A: If moisture has been successfully excluded, other factors could be at play:
-
Probable Cause 1: Poor quality or degraded this compound. The reagent may have hydrolyzed during storage.
-
Solution 1: Use a fresh bottle of the anhydride or a sample that has been properly stored.
-
Probable Cause 2: Low nucleophilicity of the reacting partner. Some nucleophiles require activation to react efficiently with anhydrides.
-
Solution 2: Consider adding a non-nucleophilic base, such as triethylamine or pyridine, to the reaction. The base can deprotonate the nucleophile, increasing its reactivity.[10]
-
Probable Cause 3: Incorrect reaction temperature. The reaction may require heating to proceed at a reasonable rate.
-
Solution 3: Cautiously increase the reaction temperature while monitoring for product formation via TLC or LC-MS.
Q8: My final product is impure. How can it be purified?
A: The most likely impurity is isonicotinic acid resulting from unintentional hydrolysis.
-
Probable Cause: Minor moisture contamination during the reaction or work-up.
-
Solution: Purification can often be achieved by recrystallization from a suitable anhydrous solvent system.[9] Alternatively, a mild basic wash during the work-up phase can help remove the acidic isonicotinic acid impurity, provided your desired product is stable to these conditions.
Data Presentation
Table 1: Recommended Solvents and Drying Methods for Anhydrous Reactions
| Solvent | Common Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Distill under inert gas. The deep blue/purple color of the ketyl radical indicates an anhydrous, oxygen-free state. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill under inert gas. Avoid using sodium as it can react with halogenated solvents. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Distill under inert gas. |
| Benzene | Sodium / Benzophenone | Distill under inert gas. Caution: Benzene is a known carcinogen.[9] |
| Toluene | Sodium | Distill under inert gas. Safer alternative to benzene. |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solutions |
| Low Yield / Isonicotinic Acid is Main Product | Moisture contamination from any source. | Rigorously dry all glassware, solvents, and reagents. Use inert atmosphere techniques (glovebox/Schlenk line).[7][8] |
| Sluggish or No Reaction | 1. Degraded anhydride.2. Low reagent nucleophilicity.3. Temperature too low. | 1. Use fresh, properly stored anhydride.2. Add a non-nucleophilic base (e.g., triethylamine).[10]3. Increase reaction temperature carefully. |
| Impure Final Product | Minor hydrolysis during reaction or work-up. | Purify via recrystallization from an anhydrous solvent or perform a basic wash during work-up to remove isonicotinic acid.[9] |
Experimental Protocols
General Protocol for Acylation using this compound under Inert Atmosphere
This protocol outlines a general procedure for the reaction of a nucleophile (e.g., an alcohol or amine) with this compound.
1. Glassware Preparation:
-
Place a two-neck round-bottom flask, magnetic stir bar, and condenser in an oven at >125°C for at least 4 hours (or overnight).[8]
-
Assemble the glassware while hot and immediately place it under a positive flow of inert gas (Nitrogen or Argon) connected to a bubbler. Allow it to cool to room temperature under the inert atmosphere.
2. Reaction Setup:
-
To the cooled flask, add your nucleophile. If it is a solid, add it before assembling the glassware. If it is a liquid, add it via syringe through a rubber septum.
-
Add the desired volume of anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
3. Reagent Addition:
-
Inside a glovebox, weigh the required amount of this compound into a clean, dry vial.
-
Dissolve the anhydride in a minimal amount of anhydrous solvent.
-
Draw the anhydride solution into a dry syringe and add it dropwise to the stirring reaction mixture through the septum over several minutes.
4. Reaction and Monitoring:
-
Allow the reaction to stir at the designated temperature for the required time.
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or another suitable method.
5. Work-up and Purification:
-
Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Caution: This may be exothermic.
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to separate the product.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product as necessary, for example, by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting decision tree for low-yield reactions.
Caption: A schematic of a standard Schlenk line setup.
Caption: The hydrolysis pathway of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. This compound, 90%, remainder picolinic and nicotinic acid-anhydride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Isonicotinic Anhydride by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude isonicotinic anhydride by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing crude this compound?
Recrystallization is a purification technique used to remove impurities from a solid compound. For crude this compound, this process is essential to eliminate unreacted starting materials, by-products, and other contaminants to obtain a product of high purity, which is critical for subsequent synthetic steps and pharmaceutical applications.
Q2: What are the common impurities in crude this compound?
Common impurities often include residual isonicotinic acid, as well as isomeric impurities like nicotinic acid and picolinic acid that may have been present in the starting materials. Water is also a critical impurity to exclude, as this compound is moisture-sensitive and can hydrolyze back to isonicotinic acid.
Q3: How do I select an appropriate solvent for recrystallization?
A good solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. This temperature-dependent solubility differential is key to achieving a high recovery of pure crystals upon cooling. The solvent should also either not dissolve impurities at all or keep them dissolved at low temperatures. Anhydrous (dry) solvents are crucial to prevent hydrolysis of the anhydride.
Q4: What are some recommended solvents for this compound recrystallization?
Based on procedures for analogous compounds like nicotinic anhydride, anhydrous aromatic hydrocarbons and their mixtures are effective. A common and effective system involves an initial recrystallization from anhydrous benzene, followed by a second recrystallization of the mother liquor from a benzene-cyclohexane mixture to maximize yield.[1]
Q5: How can I confirm the purity of my recrystallized this compound?
The purity of the final product can be assessed by several analytical methods. A sharp melting point range that corresponds to the literature value (approximately 113-116 °C) is a good indicator of purity. Spectroscopic techniques such as NMR and IR spectroscopy can confirm the chemical identity and absence of impurities. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for quantifying purity.
Troubleshooting Guide
Q1: My this compound does not fully dissolve in the hot solvent. What should I do?
-
Issue: You may have an insufficient amount of solvent for the quantity of crude product, or there might be insoluble impurities present.
-
Solution: Add small additional portions of the hot solvent until the anhydride dissolves. If some solid material remains undissolved even after adding a significant amount of extra solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q2: No crystals are forming even after the solution has cooled to room temperature. What is the problem?
-
Issue: The solution is likely not supersaturated, which can be due to using too much solvent.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of pure this compound if available.
-
Solution 2 (Reduce Solvent Volume): If crystallization cannot be induced, gently heat the solution to evaporate some of the solvent. This will increase the concentration of the anhydride. Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the product to "crash out" of solution, trapping impurities.
Q3: The product "oiled out" instead of forming crystals. How can I fix this?
-
Issue: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. You can also try cooling the solution more slowly to give the molecules more time to arrange into a crystal lattice.
Q4: The yield of my recrystallized product is very low. What went wrong?
-
Issue: A low yield can result from several factors: using too much solvent (a significant portion of the product remains in the mother liquor), premature crystallization during hot filtration, or incomplete crystallization upon cooling.
-
Solution: To recover more product from the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals.[1] To prevent premature crystallization, ensure your filtration apparatus is pre-heated and the filtration is performed quickly. For complete crystallization, allow sufficient time for cooling and consider placing the flask in an ice bath after it has reached room temperature.
Q5: The recrystallized product is discolored. How can I improve the color?
-
Issue: The presence of colored impurities.
-
Solution: If the product is still dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.
Quantitative Data Summary
The following table summarizes typical quantitative data for a two-step recrystallization process adapted from a procedure for the closely related nicotinic anhydride.[1] This can serve as a useful starting point for the purification of this compound.
| Parameter | First Recrystallization | Second Recrystallization (from Mother Liquor) |
| Solvent System | Anhydrous Benzene | Anhydrous Benzene-Cyclohexane (2:3 ratio) |
| Dissolution Temp. | Simmering/Boiling | Simmering/Boiling |
| Crystallization Temp. | Cool to 20°C | Cool to 5°C |
| Crystallization Time | 2–3 hours | 18 hours |
| Typical Yield | ~68% | ~25% |
| Total Combined Yield | - | 87–93% |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a well-established procedure for nicotinic anhydride and is expected to be effective for this compound due to their similar chemical properties.[1] Safety Note: Anhydrous solvents are required. Benzene is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Crude this compound
-
Anhydrous benzene
-
Anhydrous cyclohexane
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Rotary evaporator
Procedure:
Step 1: First Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of anhydrous benzene and bring the mixture to a simmer while stirring to dissolve the solid. Add more benzene in small portions if necessary to achieve complete dissolution.
-
If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature (approx. 20°C) over 2-3 hours. Crystals of this compound should form.
-
Collect the crystals by suction filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anhydrous benzene.
-
Dry the purified crystals under vacuum. This is your first crop of pure this compound.
-
Combine the filtrate and the washings (the mother liquor) and save for the second recrystallization.
Step 2: Second Recrystallization from Mother Liquor
-
Transfer the mother liquor from Step 1 to a round-bottom flask and evaporate the solvent to dryness using a rotary evaporator.
-
To the residue, add a 2:3 mixture of anhydrous benzene and anhydrous cyclohexane. Use a sufficient volume to dissolve the residue upon heating.
-
Bring the mixture to a simmer to dissolve the solid.
-
If necessary, perform a hot gravity filtration to remove any insoluble material.
-
Store the flask at 5°C (in a refrigerator) for approximately 18 hours to allow for complete crystallization.
-
Collect the second crop of crystals by suction filtration.
-
Wash the crystals with a small amount of the cold benzene-cyclohexane mixture.
-
Dry the crystals under vacuum.
-
Combine this second crop with the first crop to obtain the total yield of purified this compound.
Visual Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Common impurities in isonicotinic anhydride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities found in this compound typically include:
-
Isonicotinic Acid: This is the hydrolysis product of this compound, formed by exposure to moisture.
-
Isomeric Anhydrides: Nicotinic anhydride and picolinic anhydride are common isomeric impurities that can arise during the synthesis of the isonicotinic acid precursor, often from mixed picolines.[1][2][3][4][5] Commercial grades of this compound may contain up to 10% of these isomeric anhydrides.[1][2][3][4][5]
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
-
Starting Materials: Unreacted 4-picoline or other precursors from the synthesis of isonicotinic acid could be present.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical methods can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying this compound and its potential non-volatile impurities, such as isonicotinic acid.[6][7][8]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities.
-
Titrimetry: An acid-base titration can determine the total anhydride content by hydrolyzing the anhydride to its corresponding carboxylic acid and then titrating with a standardized base.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy can be a powerful tool for determining the absolute purity and the ratio of isomers if appropriate reference standards are available.[6]
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
A3: Yes, impurities can significantly impact your reaction.
-
Isonicotinic acid can act as a nucleophile or a base, leading to unwanted side reactions or neutralization of reagents.
-
Isomeric anhydrides (nicotinic and picolinic) will react similarly to this compound, leading to the formation of isomeric products that may be difficult to separate from your desired product.
-
Water content (leading to the formation of isonicotinic acid) can hydrolyze the anhydride, reducing the yield of your desired product.
Troubleshooting Guides
Issue 1: Presence of Isonicotinic Acid as an Impurity
Symptom:
-
Lower than expected yield in acylation reactions.
-
Presence of a more polar spot on a TLC plate compared to pure this compound.
-
An additional peak corresponding to isonicotinic acid in HPLC analysis.
Cause:
-
Hydrolysis of this compound due to exposure to moisture from the air, solvents, or reagents.
Solution: Removal of Isonicotinic Acid by Recrystallization
This protocol is based on the principle of differential solubility. This compound is more soluble in non-polar organic solvents than the more polar isonicotinic acid.
Experimental Protocol:
-
Dissolution: Dissolve the impure this compound in a minimal amount of a hot, dry, non-polar solvent such as anhydrous benzene or a mixture of benzene and cyclohexane (e.g., 2:3 v/v).[9]
-
Hot Filtration: If any solid (presumed to be isonicotinic acid) remains undissolved, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the purified this compound.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Workflow for Removal of Isonicotinic Acid
Caption: Workflow for the removal of isonicotinic acid impurity.
Issue 2: Presence of Isomeric Anhydrides (Nicotinic and Picolinic Anhydrides)
Symptom:
-
Formation of isomeric products that are difficult to separate.
-
Broad melting point range of the this compound.
-
Multiple closely eluting peaks in GC or HPLC analysis.
Cause:
-
Use of mixed picoline isomers as starting material in the synthesis of the isonicotinic acid precursor.[10][11]
Solution: Separation by Fractional Crystallization
Separating isomeric anhydrides is challenging due to their similar physical properties. Fractional crystallization, which relies on slight differences in solubility, can be attempted.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the solubility of this compound is significantly different from that of nicotinic and picolinic anhydrides at different temperatures. A good starting point could be a mixture of benzene and cyclohexane.[9]
-
Dissolution: Dissolve the mixture of anhydrides in a minimum amount of the hot solvent.
-
Slow Cooling: Allow the solution to cool very slowly. The least soluble isomer (hopefully this compound) should crystallize out first.
-
First Fraction: Collect the first crop of crystals by filtration. This fraction should be enriched in the desired isomer.
-
Further Fractions: Continue to cool the mother liquor to obtain subsequent fractions, which will be progressively enriched in the more soluble isomers.
-
Analysis: Analyze the purity of each fraction using HPLC or NMR to determine the effectiveness of the separation.
-
Repetition: Repeat the fractional crystallization process on the enriched fractions to improve purity.
Logical Flow for Fractional Crystallization
Caption: Logical flow for separating isomeric anhydrides.
Quantitative Data Summary
Currently, there is limited published quantitative data directly comparing the purity of this compound before and after specific laboratory purification methods. However, commercial availability provides an indication of typical purity levels.
| Product Description | Purity Level | Common Impurities Noted |
| This compound, 90% | 90% | Remainder picolinic and nicotinic acid-anhydride[1][2][3][4][5] |
| This compound, 95% | 95% | Not specified, but likely isomeric anhydrides |
| This compound, 97% | 97% | Not specified, but likely isomeric anhydrides |
Note: The effectiveness of the purification protocols described above will depend on the specific composition of the impurities and the care with which the procedures are performed. It is highly recommended to analyze the purity of the material before and after purification to quantify the improvement.
References
- 1. labware-shop.com [labware-shop.com]
- 2. 250280050 - this compound remainder picolinic and nicoti nic acid anhydride 90% | Chem-Supply | Australia [shop.chemsupply.com.au]
- 3. This compound, 90%, remainder picolinic and nicotinic acid-anhydride 5 g [thermofisher.com]
- 4. This compound, 90%, remainder picolinic and nicotinic acid-anhydride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. By Detection | SIELC Technologies [sielc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]
- 11. chempanda.com [chempanda.com]
Troubleshooting low yields in isonicotinic anhydride acylation reactions
Technical Support Center: Isonicotinic Anhydride Acylation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for acylation reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation yield with this compound consistently low?
Low yields can stem from several factors ranging from reagent quality to reaction conditions. The most common culprits include:
-
Poor Reagent Quality: this compound is sensitive to moisture.[1] Hydrolysis of the anhydride to the less reactive isonicotinic acid reduces the amount of acylating agent available. Similarly, the substrate being acylated (e.g., an amine or alcohol) must be pure and dry.
-
Inadequate Activation: Unlike highly reactive acyl chlorides, anhydrides may require a catalyst or promoter to achieve efficient acylation, especially with less nucleophilic substrates.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact yield. Excessively high temperatures can lead to side reactions and decomposition.[2]
-
Improper Stoichiometry: An incorrect ratio of anhydride to the substrate can lead to incomplete conversion. Often, a slight excess of the anhydride is used.
-
Ineffective Base: In many amine acylations, a base is crucial to neutralize the carboxylic acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
Q2: What are the common side products, and how can I minimize them?
The primary side product is isonicotinic acid, formed from the reaction of the anhydride with any trace moisture. If the substrate has multiple reactive sites, di-acylation or poly-acylation can occur.
-
To Minimize Hydrolysis: Ensure all glassware is oven-dried, use anhydrous solvents, and handle this compound under an inert atmosphere (e.g., nitrogen or argon).[1]
-
To Minimize Poly-acylation: Use a controlled stoichiometry of the acylating agent. Running the reaction at a lower temperature can also increase selectivity for the most reactive site.
Q3: My starting material is not fully consumed. What should I do?
Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction has stalled, extending the time may be sufficient.
-
Increase Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.[1] However, monitor for the formation of degradation products.
-
Add a Catalyst: For sluggish reactions, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective.[4]
-
Check Reagent Stoichiometry: Ensure that at least a stoichiometric equivalent of the this compound is being used relative to the nucleophilic substrate.
Q4: How does the choice of base affect the reaction outcome?
The base plays a critical role, particularly in the acylation of amines.
-
Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used to scavenge the isonicotinic acid byproduct without competing with the substrate as a nucleophile.
-
Pyridine can be used as both a base and a solvent. It is effective at neutralizing the acid byproduct but can sometimes be difficult to remove during workup.[3][5]
-
In some cases, using an excess of the amine substrate can serve as the base, though this is only feasible if the amine is readily available and easily separable from the product.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems during this compound acylation.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Reagent Degradation | This compound may have hydrolyzed. Use a fresh bottle or verify the purity of the existing stock. Ensure the substrate is pure and anhydrous. |
| Presence of Moisture | Thoroughly oven-dry all glassware and cool under an inert atmosphere. Use anhydrous grade solvents.[1] |
| Low Reactivity | The substrate may be a weak nucleophile. Add a catalytic amount (0.05–0.2 equivalents) of a nucleophilic catalyst such as DMAP.[4] |
| Suboptimal Temperature | The reaction may require more energy. Gradually increase the temperature while monitoring the reaction by TLC for product formation and potential decomposition.[2] |
| Incorrect Base | The base may be inadequate or inappropriate. For amine acylations, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the acid byproduct.[3] |
Problem 2: Formation of Multiple Products / Impurities
| Potential Cause | Recommended Solution |
| Di-acylation/Poly-acylation | This occurs when the substrate has multiple nucleophilic sites. Use a 1:1 stoichiometry of anhydride to substrate. Consider running the reaction at a lower temperature to improve selectivity. |
| Thermal Decomposition | The reaction temperature may be too high, causing the starting materials or product to degrade.[6] Run the reaction at a lower temperature for a longer period. |
| Side Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Dichloromethane, acetonitrile, and THF are common choices.[7] |
| Isonicotinic Acid Byproduct | The byproduct from the reaction can complicate purification. Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup to remove acidic impurities.[5] |
Experimental Protocols
General Protocol for Acylation of an Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve the amine substrate (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Addition of Anhydride: In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC. If the reaction is slow, gentle heating may be applied.
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted anhydride and isonicotinic acid, and finally with brine.[5]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visual Guides
Troubleshooting Workflow for Low Yields
This diagram outlines a logical sequence of steps to diagnose the cause of low reaction yields.
References
Identifying and minimizing side products in isonicotinic anhydride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isonicotinic anhydride. The information is designed to help identify and minimize the formation of side products during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized from isonicotinic acid using a dehydrating agent. Common methods include:
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Using Dehydrating Agents: Reagents like dicyclohexylcarbodiimide (DCC), oxalyl chloride, or thionyl chloride are used to couple two molecules of isonicotinic acid.[1]
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From Acyl Chlorides: The reaction of isonicotinoyl chloride with sodium isonicotinate can produce the anhydride.[2]
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Phosgene Method: A well-documented procedure involves treating isonicotinic acid with phosgene in the presence of triethylamine.[2] This method is noted for its simplicity and high yield.[2]
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Triphenylphosphine Oxide/Oxalyl Chloride System: A highly efficient method involves using a combination of triphenylphosphine oxide and oxalyl chloride, which can produce the anhydride in high yield under mild conditions.[1]
Q2: What are the primary side products I should be aware of during synthesis?
A2: The nature of the side products depends heavily on the synthetic route chosen:
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Dicyclohexylurea (DCU): When using DCC as the coupling agent, the main byproduct is DCU, which is insoluble in most common organic solvents.[3][4]
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N-Acylurea: A potential side reaction with DCC involves the rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea.[5][6]
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Triethylamine Hydrochloride: In methods employing triethylamine and an acyl chloride precursor (like the phosgene method), triethylamine hydrochloride salt precipitates as a significant byproduct.[2]
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Mixed Anhydrides: If the starting isonicotinic acid is impure, containing isomers like nicotinic acid or picolinic acid, mixed anhydrides can form as impurities.[7][8]
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Isonicotinic Acid: The anhydride can readily hydrolyze back to isonicotinic acid if exposed to moisture.[2]
Q3: How can I detect this compound and its potential impurities?
A3: Several analytical techniques are effective for monitoring the reaction and assessing purity:
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Infrared (IR) Spectroscopy: This is a key technique for identifying anhydrides, which exhibit two characteristic carbonyl (C=O) stretching peaks.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the final product and identify impurities.[10][11]
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Chromatography: Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction.[11] High-performance liquid chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed purity analysis and to detect trace impurities like residual coupling agents or their byproducts.[12]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Moisture in the reaction: this compound is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[2] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction using TLC.[11] Consider extending the reaction time or moderately increasing the temperature, depending on the stability of the reagents. |
| Side reaction with DCC: Formation of the N-acylurea byproduct can reduce the yield.[5] | Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture to suppress N-acylurea formation.[6] |
| Loss during workup: The product may be lost during purification steps. | In methods that produce insoluble byproducts like DCU or triethylamine hydrochloride, ensure efficient filtration.[2][4] For recrystallization, carefully select the solvent system and optimize conditions to minimize loss in the mother liquor.[2] |
Problem 2: Product is impure, contaminated with byproducts.
| Potential Cause | Recommended Solution |
| Insoluble byproducts remain: Dicyclohexylurea (DCU) from DCC reactions or triethylamine hydrochloride may not have been fully removed.[2][4] | Filter the reaction mixture thoroughly. For DCU, which can be difficult to remove completely, washing the product with a suitable solvent where DCU has low solubility can help.[4] |
| Starting material impurities: The initial isonicotinic acid may contain isomers, leading to mixed anhydrides.[7][8] | Use high-purity isonicotinic acid as the starting material. Analyze the starting material by HPLC or another suitable method before use. |
| Product degradation: The anhydride may have degraded due to exposure to water or other nucleophiles during purification. | Perform all purification steps under anhydrous conditions. Avoid protic solvents during chromatography unless the anhydride is intended to react. |
Quantitative Data Summary
The yield and purity of this compound can vary significantly based on the synthetic method.
| Method | Reported Yield | Purity | Key Byproducts | Reference |
| Isonicotinic Acid + Phosgene/Triethylamine | 87-93% | High after recrystallization | Triethylamine Hydrochloride | [2] |
| Isonicotinic Acid + TPPO/(COCl)₂ | 93% | Not specified | Triphenylphosphine Oxide | [1] |
| Commercial Products | N/A | 90-97% | Picolinic and Nicotinic Anhydride | [7][8][13] |
Key Experimental Protocols
Protocol 1: Synthesis via Phosgene and Triethylamine (Adapted from Organic Syntheses) [2]
-
Preparation: Suspend isonicotinic acid in anhydrous benzene in a flask equipped with a stirrer, dropping funnel, and condenser. Cool the mixture to 5°C in an ice bath.
-
Addition of Base: Add a 5% excess of freshly distilled triethylamine to the cold suspension. The mixture should become a clear solution.
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Addition of Phosgene: While maintaining the temperature below 7°C, add a 5% excess of a 12.5% solution of phosgene in benzene through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.
-
Reaction: Stir the mixture at room temperature for 45 minutes after the addition is complete.
-
Workup: Heat the mixture to boiling and filter it while hot to remove the precipitated triethylamine hydrochloride. Wash the filter cake with warm benzene.
-
Isolation: Allow the combined filtrate and washes to stand at room temperature for 2-3 hours to crystallize the product. Collect the crystals by filtration.
-
Purification: Concentrate the filtrate and recrystallize the residue from a benzene/cyclohexane mixture to obtain a second crop of pure this compound.
Protocol 2: General Procedure for DCC Coupling [4][14]
-
Preparation: Dissolve the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.5 to 1 equivalent) to the solution at 0°C or room temperature. If desired, an additive like DMAP or HOBt can be included to catalyze the reaction and minimize side products.
-
Reaction: Stir the mixture for several hours until the reaction is complete (monitor by TLC). The byproduct, dicyclohexylurea (DCU), will precipitate from the solution.
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Workup: Remove the precipitated DCU by filtration.
-
Isolation: Wash the filtrate with aqueous solutions (e.g., dilute acid, bicarbonate, and brine) to remove any remaining impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude anhydride.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. reactionweb.io [reactionweb.io]
- 7. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]
- 8. This compound, 90%, remainder picolinic and nicotinic acid-anhydride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 11. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 12. hovione.com [hovione.com]
- 13. This compound 97 7082-71-5 [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction temperature for isonicotinic anhydride couplings
Welcome to the technical support center for optimizing isonicotinic anhydride couplings. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for an this compound coupling reaction?
A: A good starting point for most couplings with primary or secondary amines is 0°C to room temperature (RT). Begin by adding the anhydride to the amine solution at 0°C and then allow the reaction to warm to RT.[1][2] This approach helps control the initial exothermic reaction and minimizes the formation of side products. Monitor the reaction's progress via TLC or LC-MS; if the reaction is sluggish, gentle heating can be applied.
Q2: My reaction is very slow or has stalled. Should I increase the temperature?
A: Yes, if the reaction is proceeding slowly at room temperature, gradually increasing the heat is a logical next step. Sterically hindered amines or less nucleophilic amines (e.g., anilines) often require thermal energy to react completely.[3][4] It is recommended to increase the temperature in increments (e.g., to 40-60°C) and monitor for product formation and potential decomposition.[5]
Q3: I'm observing multiple side products. Can temperature be the cause?
A: Absolutely. High temperatures can promote side reactions. For sensitive substrates, excessive heat can lead to decomposition or the formation of undesired byproducts.[6] If you are seeing significant impurities, consider running the reaction at a lower temperature for a longer duration.[6] In some cases, such as the reaction between isonicotinic acid hydrazide and cyclic anhydrides, higher temperatures can lead to different products like cyclic imides instead of the expected monoamides.[3][7][8]
Q4: Does the choice of solvent affect the optimal reaction temperature?
A: Yes. The boiling point of your solvent will dictate the maximum temperature you can achieve. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common.[9][10] For reactions requiring temperatures above 60-70°C, a higher boiling point solvent like DMF or Toluene would be more suitable than DCM or THF.[7]
Q5: How does a catalyst like DMAP influence the reaction temperature?
A: 4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst that can significantly accelerate the reaction, often allowing for lower reaction temperatures.[1][11] With a catalytic amount of DMAP, reactions that might otherwise require heating can often proceed efficiently at room temperature or even 0°C, which helps to minimize side reactions.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Question | Possible Cause & Solution |
| Is the reaction temperature too low? | Cause: The activation energy for the reaction may not be met, especially with sterically hindered or electronically deactivated amines. Solution: After initial stirring at room temperature, gradually heat the reaction mixture to 40-60°C and monitor its progress.[5] For very unreactive partners, higher temperatures may be necessary.[7] |
| Is the reaction temperature too high? | Cause: The desired product or starting materials might be thermally unstable, leading to decomposition. Solution: Repeat the reaction, maintaining a lower temperature (e.g., 0°C to RT) for an extended period. The use of a catalyst like DMAP can facilitate the reaction at milder temperatures.[1] |
| Did you use anhydrous conditions? | Cause: this compound is sensitive to moisture and can hydrolyze back to isonicotinic acid, which is unreactive under these conditions.[12][13] Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Significant Impurities
| Question | Possible Cause & Solution |
| Are you running the reaction at an elevated temperature? | Cause: High temperatures can provide the necessary activation energy for undesired side reactions to occur.[6] Solution: Lower the reaction temperature. Many anhydride couplings proceed cleanly, albeit more slowly, at 0°C or room temperature.[1] Patience can often lead to a cleaner reaction profile. |
| Is your amine reacting with the isonicotinic acid byproduct? | Cause: The reaction produces one equivalent of isonicotinic acid. The amine starting material is basic and can form a salt with this acid, effectively removing it from the reaction. Solution: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to act as a scavenger for the acid byproduct.[9] This is less of a temperature issue but is a common problem that can be mistaken for a temperature-related stall. |
Quantitative Data on Temperature Optimization
The optimal temperature is highly substrate-dependent. Below is a summary of conditions reported for various anhydride coupling reactions, which can serve as a guide for optimization.
| Reactants | Temperature (°C) | Solvent | Yield (%) | Reference / Notes |
| Isonicotinic acid hydrazide + Succinic anhydride | 40–50 | Ethanol | 86.1 | Forms the monoamide product.[7] |
| Isonicotinic acid hydrazide + Phthalic anhydride | 120 | DMF | 20-45 | Harsher conditions lead to the cyclic imide.[7] |
| Cinnamic acid + p-Anisidine (using EDC.HCl) | 60 | Anhydrous THF | 93.1 | Optimized temperature from a study comparing RT, 40°C, 60°C, and reflux.[5] |
| 2-Hydroxybenzoic acid + Ethanoic anhydride | 90 | None | High | Industrial synthesis of aspirin.[12] |
| General Alcohols + Acetic Anhydride (DMAP catalyzed) | 0 to RT | DCM | 61-98 | DMAP allows for mild conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, THF).
-
If the amine is a salt, or if scavenging the acid byproduct is desired, add a non-nucleophilic base like triethylamine or DIPEA (1.1 - 1.5 eq.).
-
Cool the stirred mixture to 0°C using an ice bath.
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In a separate flask, dissolve this compound (1.05 eq.) in a minimum amount of the same anhydrous solvent.
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Add the anhydride solution dropwise to the cold amine mixture over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
Proceed with a standard aqueous workup: dilute with the reaction solvent, wash with 1M HCl (to remove excess amine/base), saturated NaHCO₃ (to remove isonicotinic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Temperature Optimization Workflow
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Baseline Experiment: Set up the reaction according to the general procedure, allowing it to run at room temperature for 12 hours. Analyze the yield and purity.
-
Low-Temperature Condition: Set up the reaction at 0°C and hold it at this temperature for the entire duration (or until completion). This is ideal for highly reactive amines or sensitive substrates to minimize side products.
-
Elevated-Temperature Condition: If the baseline experiment shows a low conversion rate, set up a new reaction. After adding the anhydride at 0°C and stirring for 30 minutes at room temperature, heat the mixture to 50°C. Monitor every 1-2 hours.
-
Catalyst Modification: If yield or purity is still suboptimal, repeat the baseline (room temperature) experiment but add a catalytic amount of DMAP (0.1 eq.) to the amine solution before adding the anhydride.
Visual Guides
Caption: General experimental workflow for this compound coupling.
References
- 1. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. bachem.com [bachem.com]
- 7. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. growingscience.com [growingscience.com]
- 11. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
Effect of base choice on isonicotinic anhydride reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of isonicotinic anhydride, with a focus on the critical role of base selection in optimizing reaction efficiency.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Action |
| Ineffective Base | The chosen base may be too weak to efficiently deprotonate isonicotinic acid or neutralize the acid byproduct generated during the reaction. Tertiary amines like triethylamine are commonly used. Ensure the base is freshly distilled and anhydrous. |
| Moisture Contamination | This compound is highly sensitive to moisture and will readily hydrolyze back to isonicotinic acid.[1] All glassware must be thoroughly dried, and anhydrous solvents should be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Activating Agent | The activating agent (e.g., phosgene, thionyl chloride, oxalyl chloride) may have degraded. Use a fresh bottle or purify the reagent before use. |
| Low Reaction Temperature | The reaction may require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition. Refer to a validated protocol for the specific activating agent being used. |
| Poor Quality Starting Material | The isonicotinic acid used may be impure. Consider recrystallizing the starting material to remove any impurities that might interfere with the reaction. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Action |
| Excess Base | While a base is necessary, a large excess can sometimes lead to side reactions. A slight excess (e.g., 5% molar excess) is often sufficient.[1] |
| Reaction with Tertiary Amine Base | Although less common, some tertiary amines can react under certain conditions. If side products involving the base are suspected, consider using a different tertiary amine with greater steric hindrance, such as diisopropylethylamine (DIPEA). |
| Decomposition of the Anhydride | Prolonged reaction times or high temperatures can lead to the decomposition of the desired product. Monitor the reaction progress by a suitable technique (e.g., TLC, IR spectroscopy) and work up the reaction as soon as it is complete. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Action |
| Contamination with Amine Salt | The hydrochloride salt of the tertiary amine base (e.g., triethylamine hydrochloride) is a common byproduct and can co-precipitate with the product.[1] This can be removed by filtration and washing the product with a suitable solvent in which the anhydride is soluble but the salt is not (e.g., hot benzene).[1] |
| Residual Isonicotinic Acid | If the reaction did not go to completion, the final product might be contaminated with unreacted isonicotinic acid. This can often be removed by recrystallization from a suitable solvent system, such as a mixture of benzene and cyclohexane.[1] |
| Oily Product Instead of Crystalline Solid | This could be due to impurities or residual solvent. Try triturating the oil with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this compound synthesis?
A1: The base plays two critical roles in the synthesis of this compound. First, it deprotonates the carboxylic acid group of isonicotinic acid, forming the more nucleophilic carboxylate anion. Second, it neutralizes the acidic byproducts generated from the reaction with the activating agent (e.g., HCl when using thionyl chloride or phosgene), driving the reaction to completion.
Q2: Which bases are recommended for this reaction?
A2: Tertiary amines are the most commonly used bases for this type of reaction due to their non-nucleophilic nature. Triethylamine is a well-documented and effective base for the synthesis of nicotinic anhydride, a close analog of this compound, leading to high yields.[1] Other tertiary amines like pyridine or diisopropylethylamine (DIPEA) could also be used, but the optimal choice may depend on the specific reaction conditions and activating agent.
Q3: How does the choice of base affect the reaction efficiency?
A3: The choice of base can significantly impact the reaction's efficiency. The base's strength (pKa), steric hindrance, and solubility can influence the reaction rate and the profile of side products. A base that is too weak may result in a slow or incomplete reaction. A base that is too sterically hindered might not efficiently deprotonate the carboxylic acid. The solubility of the resulting amine salt can also affect the ease of product purification.
Q4: Can I use an inorganic base like sodium carbonate?
A4: While inorganic bases are used in some anhydride syntheses, they are generally less common for this specific transformation in organic solvents due to their limited solubility. A homogeneous reaction medium, often achieved with soluble organic bases like triethylamine, typically leads to faster and cleaner reactions.
Q5: The protocol I'm following uses triethylamine. Can I substitute it with pyridine?
A5: Pyridine can be used as a base in similar reactions. However, it is less basic than triethylamine, which might lead to a slower reaction rate. Pyridine can also sometimes act as a nucleophilic catalyst. It is recommended to first try the reaction with the specified base. If a substitution is necessary, a small-scale trial is advisable to assess its impact on the reaction's outcome.
Data Presentation
Table 1: Comparison of Bases in Nicotinic Anhydride Synthesis
| Base | Activating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Triethylamine | Phosgene | Benzene | 5-7 | 87-93 | Organic Syntheses Procedure[1] |
| Pyridine | Phosgene | Benzene | 5-7 | Data not available | - |
| DIPEA | Phosgene | Benzene | 5-7 | Data not available | - |
Note: Data for pyridine and DIPEA in this specific reaction are not available in the provided search results. The conditions are extrapolated from the triethylamine protocol for comparison purposes.
Experimental Protocols
Key Experiment: Synthesis of Nicotinic Anhydride using Triethylamine
This protocol is for the synthesis of nicotinic anhydride and serves as a valuable reference for the synthesis of its isomer, this compound.[1]
Materials:
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Nicotinic acid
-
Triethylamine (freshly distilled)
-
12.5% solution of phosgene in benzene
-
Anhydrous benzene
-
Cyclohexane
Procedure:
-
Preparation: All glassware must be dried in an oven at 200°C overnight to ensure anhydrous conditions.
-
Reaction Setup: In a round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, suspend nicotinic acid in anhydrous benzene.
-
Addition of Base: Cool the suspension to 5°C in an ice bath. Add a 5% molar excess of freshly distilled triethylamine to the cold suspension.
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Addition of Activating Agent: While maintaining the temperature below 7°C, add a 5% molar excess of a 12.5% solution of phosgene in benzene through the dropping funnel. Triethylamine hydrochloride will precipitate immediately.
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Reaction Completion and Work-up: After the addition is complete, continue stirring for a specified period. The triethylamine hydrochloride is then removed by filtration.
-
Product Isolation: The filtrate is evaporated to dryness. The residue is simmered with a mixture of benzene and cyclohexane.
-
Purification: Any insoluble material is removed by hot filtration. The filtrate is cooled to 5°C for 18 hours to allow the nicotinic anhydride to crystallize. The crystalline product is collected by filtration, washed with a cold benzene-cyclohexane mixture, and dried under vacuum.
Mandatory Visualization
Caption: General reaction mechanism for this compound synthesis.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Isonicotinic Anhydride Handling and Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and workup of reactions involving isonicotinic anhydride, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is the acid anhydride of isonicotinic acid (also known as pyridine-4-carboxylic acid). Like other carboxylic anhydrides, it is a reactive acylating agent. The carbonyl carbons are highly electrophilic, making them susceptible to nucleophilic attack. Water, even in trace amounts, can act as a nucleophile, leading to the hydrolysis of the anhydride back to two molecules of isonicotinic acid. This reaction is often undesirable as it consumes the anhydride and complicates the purification of the desired product.
Q2: What are the primary factors that promote the hydrolysis of this compound during workup?
The hydrolysis of this compound is primarily accelerated by:
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Presence of Water: Direct contact with water, aqueous solutions, or even atmospheric moisture can lead to rapid hydrolysis.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis. The pyridine nitrogen in the isonicotinic moiety can also play a role in the reaction mechanism.
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Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.
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Extended Reaction/Workup Times: Prolonged exposure to aqueous or non-anhydrous conditions increases the likelihood and extent of hydrolysis.
Q3: How can I detect if my this compound has hydrolyzed?
Hydrolysis can be detected by the presence of isonicotinic acid as an impurity in your product. This can be identified using various analytical techniques:
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Thin-Layer Chromatography (TLC): Isonicotinic acid is significantly more polar than its anhydride. The appearance of a new, more polar spot (lower Rf value) can indicate hydrolysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of isonicotinic acid are distinct from those of the anhydride. The presence of characteristic peaks for the carboxylic acid can confirm hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): A dedicated HPLC method can be used to separate and quantify both this compound and isonicotinic acid.
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Infrared (IR) Spectroscopy: The IR spectrum of isonicotinic acid will show a broad O-H stretch characteristic of a carboxylic acid, which is absent in the pure anhydride.
Q4: What are the best practices for storing this compound to prevent hydrolysis?
To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is a suitable storage environment.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides a systematic approach to diagnosing and resolving common issues related to the hydrolysis of this compound during the workup of a reaction.
Problem 1: Low yield of the desired product and/or presence of isonicotinic acid as a major byproduct.
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Potential Cause: Hydrolysis of this compound during the aqueous workup.
-
Recommended Solutions:
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Minimize Contact with Water: Perform aqueous washes quickly and efficiently. Use cold (0-5 °C) aqueous solutions to slow down the rate of hydrolysis.
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Use a Mild Base for Quenching: Quench the reaction by adding the reaction mixture to a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can aggressively catalyze hydrolysis.
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Brine Wash: After the initial quench, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the water from the organic phase.
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Thorough Drying: Dry the organic layer over a suitable anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before solvent evaporation.
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Consider a Non-Aqueous Workup: If the product is particularly sensitive, consider a workup that avoids water altogether. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.
-
Problem 2: Difficulty in separating the product from isonicotinic acid.
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Potential Cause: Isonicotinic acid has some solubility in organic solvents, which can make its complete removal by simple washing challenging.
-
Recommended Solutions:
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Multiple Basic Washes: Perform multiple washes with a cold, saturated sodium bicarbonate solution to ensure complete deprotonation and extraction of the isonicotinic acid into the aqueous layer.
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Solvent Selection: Choose an organic solvent for extraction in which your product is highly soluble, but isonicotinic acid has limited solubility. Refer to the solubility data table below.
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Column Chromatography: If washing is insufficient, purification by column chromatography is often the most effective method for separating the desired product from the more polar isonicotinic acid.
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Data Presentation
Table 1: Influence of pH on the Relative Rate of Anhydride Hydrolysis (Illustrative Data)
| pH | Relative Rate of Hydrolysis |
| < 2 | Increasing |
| 2-4 | Relatively Slow |
| 4-6 | Increasing |
| > 6 | Rapidly Increasing |
This data is illustrative and based on the hydrolysis of phthalic anhydride. The exact pH-rate profile for this compound may vary.
Table 2: Solubility of Isonicotinic Acid in Various Solvents
Understanding the solubility of the hydrolysis product, isonicotinic acid, is crucial for designing an effective extraction and purification strategy.
| Solvent | Solubility ( g/100 mL) at 25 °C |
| Water | Soluble |
| Ethanol | Sparingly Soluble |
| Diethyl Ether | Insoluble |
| Chloroform | Insoluble |
| Benzene | Insoluble |
| Acetone | Sparingly Soluble |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Acylation Reactions with this compound
This protocol is designed to minimize the hydrolysis of any unreacted this compound.
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Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.
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Quench with Bicarbonate: Slowly add the cold reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate, also cooled to 0-5 °C. Continue stirring until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times.
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Combine and Wash: Combine the organic layers and wash sequentially with:
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Saturated aqueous sodium bicarbonate (1x)
-
Water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Analytical Method for Detecting Hydrolysis by HPLC
This method can be used to quantify the amount of isonicotinic acid in a sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be compatible with the column) and an organic modifier like acetonitrile or methanol.
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Detection: UV detection at a wavelength where both this compound and isonicotinic acid have significant absorbance (e.g., around 260-270 nm).
-
Quantification: The concentration of isonicotinic acid can be determined by comparing the peak area to a calibration curve generated from standards of known concentration.
Visualizations
Troubleshooting Workflow for this compound Hydrolysis
The following diagram illustrates a logical decision-making process for troubleshooting issues related to the hydrolysis of this compound during a reaction workup.
Caption: Troubleshooting decision tree for preventing this compound hydrolysis.
Technical Support Center: Scaling Up Isonicotinic Anhydride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up isonicotinic anhydride reactions from the laboratory to a pilot plant. It includes a troubleshooting guide and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound reactions, presented in a question-and-answer format.
Issue 1: Low or Decreased Yield at Pilot Scale
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Question: We observed a significant drop in yield when we moved our this compound acylation from a 1L lab reactor to a 50L pilot reactor. What are the potential causes and how can we troubleshoot this?
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Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors that become more pronounced at a larger scale. The primary areas to investigate are mass and heat transfer.
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Inadequate Mixing: What works in a small flask doesn't always translate to a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation. In a pilot plant setting, it's crucial to ensure the agitation is sufficient to maintain a homogenous mixture.
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Poor Temperature Control: Acylation reactions with anhydrides are often exothermic. The surface-area-to-volume ratio decreases significantly when scaling up, making heat dissipation less efficient.[1][2] This can lead to a temperature increase, potentially causing product degradation or runaway reactions.
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Reagent Addition Rate: In the lab, reagents might be added quickly. At the pilot scale, a slower, controlled addition rate is often necessary to manage the exotherm and maintain a consistent temperature profile.
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Moisture Content: Anhydrides are sensitive to moisture, which leads to hydrolysis and the formation of isonicotinic acid, reducing the amount of anhydride available for the desired reaction. Ensure all reagents, solvents, and equipment are thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen).
-
Issue 2: Increased Impurity Profile
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Question: Our pilot-scale batch of the product from an this compound reaction shows a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
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Answer: Changes in the impurity profile are often linked to the challenges of maintaining consistent reaction conditions at a larger scale.
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Side Reactions: Elevated temperatures due to inefficient heat removal can accelerate the rate of side reactions. Analyze the impurities to understand their structure, which can provide clues about the side reactions occurring.
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Di-acylation: If your substrate has multiple reactive sites, di-acylation can become more prevalent with poor mixing or incorrect stoichiometry at scale. A slow, controlled addition of the this compound can help minimize this.
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Raw Material Quality: The quality of raw materials can have a more significant impact on the impurity profile at a larger scale. Ensure that the specifications for all starting materials are well-defined and that each batch is tested for purity.
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Issue 3: Runaway Reaction or Poor Temperature Control
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Question: We experienced a thermal runaway during the pilot-scale run of our this compound reaction. What are the key safety considerations and how can we prevent this in the future?
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Answer: A runaway reaction is a serious safety hazard and is typically caused by the inability to remove the heat generated by an exothermic reaction.
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Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile of the reaction, including the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Heat Transfer: The pilot plant reactor's cooling system must be adequate to handle the heat generated. This includes the jacket temperature, the flow rate of the cooling fluid, and the overall heat transfer coefficient of the reactor. The decreased surface-area-to-volume ratio at scale makes efficient heat transfer critical.[1][2]
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Controlled Addition: Implement a slow and controlled addition of the limiting reagent. This allows the cooling system to keep pace with the heat generation. An automated system with temperature feedback control is ideal.
-
Emergency Quenching: Have a documented and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a reagent that will quickly stop the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up an this compound reaction?
A1: The most critical parameters to monitor are:
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Temperature: Both the internal reaction temperature and the jacket temperature.
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Agitation Speed: To ensure proper mixing.
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Rate of Reagent Addition: To control the exotherm.
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Reaction Time: To ensure complete conversion and avoid side reactions.
-
Pressure: If the reaction is performed under pressure or if gaseous byproducts are expected.
Q2: How does the choice of solvent impact the scale-up of an this compound reaction?
A2: The choice of solvent is critical for several reasons:
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Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction.
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Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure.
-
Heat Capacity and Thermal Conductivity: These properties will influence the heat transfer characteristics of the reaction mixture.
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Safety and Environmental Considerations: Solvents that are acceptable in a lab setting may not be suitable for a pilot plant due to toxicity, flammability, or environmental regulations.
Q3: How can we ensure consistent raw material quality between lab and pilot scale?
A3: Establish clear and comprehensive specifications for all raw materials, including this compound, the substrate, and solvents. These specifications should include purity, moisture content, and any known critical impurities. It is also good practice to qualify vendors and test incoming raw materials to ensure they meet the established specifications.
Q4: What are the key differences in purification methods between lab and pilot scale?
A4: While the principles of purification remain the same, the equipment and techniques often differ:
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Crystallization: In the lab, crystallization might be done in a simple flask. In a pilot plant, it is typically performed in a dedicated crystallizer with controlled cooling and agitation to ensure consistent crystal size and purity.
-
Filtration: Lab-scale filtration often uses a Buchner funnel. Pilot plants utilize larger, enclosed filtration systems like a Nutsche filter-dryer to handle larger volumes and ensure operator safety.
-
Drying: Ovens are common in the lab, while pilot plants often use vacuum dryers or filter-dryers for more efficient and controlled drying.
Data Presentation
The following table provides an illustrative comparison of key parameters for an this compound acylation reaction at the lab and pilot plant scales. Note: These values are representative and will vary depending on the specific reaction.
| Parameter | Laboratory Scale (1L Reactor) | Pilot Plant Scale (50L Reactor) | Key Considerations for Scale-Up |
| Reactant A (Substrate) | 100 g | 5.0 kg | Ensure consistent purity and form (e.g., crystal size). |
| This compound | 1.1 equivalents | 1.1 equivalents | Maintain stoichiometry; consider impact of any impurities. |
| Solvent Volume | 500 mL | 25 L | Solvent choice may change due to safety and cost at scale. |
| Agitator Speed | 200-300 RPM (Magnetic Stirrer) | 100-150 RPM (Impeller) | Agitator type and speed must be optimized for efficient mixing in the larger vessel.[3] |
| Initial Temperature | 0-5 °C | 0-5 °C | Ensure the pilot reactor's cooling system can achieve and hold this temperature. |
| Reagent Addition Time | 15-30 minutes | 2-4 hours | Slower addition is crucial to manage the exotherm in a larger volume. |
| Max. Internal Temp. | 10-15 °C | 15-20 °C | The larger volume will have a greater tendency to exotherm; requires robust cooling. |
| Reaction Time | 2-4 hours | 4-6 hours | May be longer at pilot scale to ensure complete conversion with slower addition. |
| Typical Yield | 85-95% | 80-90% | A slight decrease in yield is common, but significant drops require investigation. |
| Purity (Crude) | >98% | >95% | Impurity profile may change; requires optimization of reaction and work-up conditions. |
Experimental Protocols
Laboratory Scale: Synthesis of an N-Aryl Isonicotinamide (1L Reactor)
-
Reactor Setup: Equip a 1L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Charging: Charge the flask with the aryl amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 5 volumes).
-
Cooling: Start stirring and cool the mixture to 0-5 °C.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq).
-
This compound Addition: Dissolve this compound (1.1 eq) in the reaction solvent and add it to the dropping funnel. Add the anhydride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated sodium bicarbonate), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Pilot Plant Scale: Synthesis of an N-Aryl Isonicotinamide (50L Reactor)
-
Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with the aryl amine (1.0 eq) and the anhydrous solvent (5 volumes).
-
Cooling: Start the agitator at a pre-determined speed and cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Base Addition: Add triethylamine (1.2 eq) to the reactor.
-
This compound Addition: In a separate, dry vessel, dissolve the this compound (1.1 eq) in the reaction solvent. Transfer this solution to the reactor via a charging pump at a slow, controlled rate over 2-4 hours. Continuously monitor the internal temperature and adjust the addition rate to maintain the temperature below 20 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at room temperature for 4-6 hours. Take samples periodically for HPLC analysis to monitor the reaction progress.
-
Work-up: Once the reaction is complete, add water to quench the reaction. After phase separation, transfer the aqueous layer to a waste container. Wash the organic layer with dilute acid and base solutions as in the lab-scale procedure.
-
Isolation: Transfer the organic layer to a larger vessel for solvent distillation under reduced pressure.
-
Purification: Transfer the concentrated crude product to a crystallizer. Add an appropriate anti-solvent and cool the mixture according to a pre-defined cooling profile to induce crystallization. Filter the product using a Nutsche filter and wash the cake with cold solvent. Dry the product under vacuum at a controlled temperature.
Visualizations
Caption: A comparison of the experimental workflow for an this compound reaction at laboratory and pilot plant scales.
Caption: A troubleshooting decision workflow for common issues encountered when scaling up this compound reactions.
References
Monitoring the progress of isonicotinic anhydride reactions by TLC or LC-MS
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the progress of isonicotinic anhydride reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my this compound reaction?
A1: TLC is a rapid and effective method to qualitatively monitor your reaction's progress.[1][2][3] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can observe the consumption of the limiting reactant (e.g., the amine) and the formation of the new amide product.[1] A "co-spot," where you spot both the starting material and the reaction mixture in the same lane, can help confirm the identity of the spots.[1][4] The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.[1][3]
Q2: What is the primary function of LC-MS in monitoring these reactions?
A2: LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is used to confirm the formation of the desired product by identifying its molecular weight and to quantify the conversion of reactants to products with high accuracy and sensitivity.[5] This is particularly useful for complex reaction mixtures or when precise quantification is needed.
Q3: this compound is moisture-sensitive. How does this affect my analysis?
A3: Exposure to moisture will hydrolyze this compound to isonicotinic acid.[6] This byproduct can complicate both TLC and LC-MS analysis. It is crucial to use anhydrous solvents and handle the anhydride in a dry environment. When analyzing by TLC or LC-MS, be aware that you may see a spot or peak corresponding to isonicotinic acid.
Q4: My spots are streaking on the TLC plate. What can I do?
A4: Streaking, or tailing, is common when analyzing basic compounds like pyridines on acidic silica gel.[7] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (NH3) (e.g., 0.5-2%), to your TLC mobile phase.[4][8] This neutralizes the acidic sites on the silica gel, leading to sharper, more defined spots.
Q5: I'm not seeing my product's peak in the LC-MS chromatogram. What are some possible reasons?
A5: There are several potential reasons for not observing your product peak:
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The reaction may not have worked. Confirm with TLC first.
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Incorrect MS settings. Ensure you are using the correct ionization mode (positive ESI is usually suitable for pyridines) and are monitoring for the correct mass-to-charge ratio (m/z).
-
Poor ionization. Your compound may not ionize well under the chosen conditions. Consider adjusting the mobile phase pH by adding formic acid or ammonium formate to promote protonation.
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Ion suppression. Components of your reaction mixture (matrix effects) could be interfering with the ionization of your product.[9] Diluting the sample may help.
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Compound instability. The product may be degrading in the source. Try using gentler source conditions (e.g., lower temperatures).[9]
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| All spots remain on the baseline. | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a DCM/Methanol mixture.[8] |
| All spots run to the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in an Ethyl Acetate/Hexane mixture.[8] |
| Spots are streaky or tailing. | The analyte (isonicotinic derivatives) is interacting strongly with the acidic silica plate.[7] | Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia to the mobile phase.[4][8] |
| Reactant and product spots have very similar Rf values. | The chosen mobile phase does not provide adequate separation. | Test a variety of solvent systems with different polarities and compositions (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol, Chloroform/Methanol).[8][10] |
| No spots are visible under UV light. | The compounds are not UV-active, or the sample concentration is too low. | Use a visualization stain. Anisaldehyde or potassium permanganate stains are often effective for general visualization.[11][12] Ensure your spotted sample is sufficiently concentrated. |
| Reaction mixture lane is a smear. | The reaction is conducted in a high-boiling point solvent (e.g., DMF, DMSO). | After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.[10] |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks for pyridine compounds. | Secondary interactions with residual silanols on the C18 column.[13] | Add a mobile phase modifier like 0.1% formic acid or ammonium formate to improve peak shape. Use a column with advanced end-capping designed for basic compounds.[13] |
| Inconsistent retention times. | Changes in mobile phase composition, column degradation, or fluctuating flow rate.[5] | Prepare fresh mobile phase. Ensure the column is properly equilibrated. Check the LC pump for pressure fluctuations.[5] |
| No peak detected or very weak signal intensity. | Incorrect ionization mode or parameters. Ion suppression from the sample matrix. Low sample concentration. | Use positive electrospray ionization (ESI+). Optimize source parameters (e.g., capillary voltage, gas flow, temperature).[9] Dilute the sample to mitigate ion suppression.[9] |
| Multiple unexpected peaks in the chromatogram. | Presence of byproducts (e.g., hydrolyzed anhydride), impurities in starting materials, or sample degradation. | Analyze starting materials independently. Check for the expected mass of isonicotinic acid (m/z 124.03 [M+H]+).[14] |
| High background noise. | Contaminated mobile phase, solvents, or LC system.[5][15] | Use high-purity (LC-MS grade) solvents and additives.[15] Flush the system thoroughly. Run a blank injection to identify the source of contamination.[15] |
Key Compound Data
The following table summarizes key quantitative data for compounds typically involved in this compound reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| This compound | C₁₂H₈N₂O₃ | 228.20[16][17] | 229.06 |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 124.04[14] |
| Example Amine (Benzylamine) | C₇H₉N | 107.15 | 108.08 |
| Example Amide Product | C₁₃H₁₂N₂O | 212.25 | 213.10 |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
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Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254).[2] Using a pencil, lightly draw an origin line about 1 cm from the bottom. Mark positions for at least three lanes: Starting Material (SM), Co-spot (Co), and Reaction Mixture (Rxn).
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Sample Preparation:
-
SM: Dissolve a small amount of your limiting reactant (e.g., the amine) in a volatile solvent (e.g., ethyl acetate).
-
Rxn: Take a small aliquot (a few microliters) from the reaction vessel.[1] Dilute it with a volatile solvent.
-
-
Spotting: Using a capillary tube, spot a small amount of each prepared sample onto its designated position on the origin line. For the co-spot lane, spot the SM first, let it dry, and then spot the Rxn mixture on top of it.[1]
-
Development: Prepare the mobile phase. A common starting point for pyridine derivatives is a mixture of a non-polar and a polar solvent, such as 4:1 Ethyl Acetate/Hexane or 95:5 Dichloromethane/Methanol.[2][8] If streaking occurs, add 0.5% triethylamine.[4] Pour a small amount (0.5 cm depth) of the mobile phase into a developing chamber, cover it, and let it saturate for a few minutes.[18] Place the spotted TLC plate into the chamber and close the lid.
-
Analysis: Allow the solvent to travel up the plate until it is about 1 cm from the top.[8] Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry completely.
-
Visualization: View the plate under a UV lamp (254 nm).[2] Circle any visible spots. If necessary, use a chemical stain (e.g., potassium permanganate or anisaldehyde) for visualization.
-
Interpretation: Compare the lanes. The disappearance of the spot in the 'Rxn' lane that corresponds to the 'SM' lane indicates the consumption of the starting material. The appearance of a new spot indicates product formation. The reaction is complete when the SM spot is absent in the Rxn lane.[3]
Protocol 2: Confirming Product Formation by LC-MS
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Sample Preparation: Take an aliquot from the reaction mixture. Perform a work-up if necessary (e.g., quenching) or dilute it significantly (e.g., 1:1000) with a suitable solvent, typically the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% formic acid).
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC). Extract the specific m/z values for your expected product, remaining reactants, and potential byproducts (like isonicotinic acid) to confirm their presence or absence and determine their retention times.
Visualizations
Caption: Workflow for monitoring an this compound reaction using TLC and LC-MS.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. youtube.com [youtube.com]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. zefsci.com [zefsci.com]
- 6. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. silicycle.com [silicycle.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Chromatography [chem.rochester.edu]
- 11. epfl.ch [epfl.ch]
- 12. reddit.com [reddit.com]
- 13. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. This compound 97 7082-71-5 [sigmaaldrich.com]
- 17. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]
- 18. TLC Tips and Tricks | Merck [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of Isonicotinic Anhydride and Nicotinic Anhydride Reactivity in Acylation Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structural isomers is paramount for efficient synthesis and the development of novel chemical entities. This guide provides a detailed comparison of the reactivity of isonicotinic anhydride and nicotinic anhydride, focusing on their application as acylating agents. The analysis is supported by theoretical electronic effects and generalized experimental protocols.
Introduction
This compound and nicotinic anhydride are both derivatives of pyridine carboxylic acids, differing only in the position of the carbonyl group relative to the nitrogen atom in the pyridine ring. In this compound, the acyl groups are at the 4-position, while in nicotinic anhydride, they are at the 3-position. This seemingly minor structural variance leads to distinct electronic properties, which in turn are expected to influence their reactivity as electrophiles in acylation reactions.
Structural and Electronic Differences
The position of the nitrogen atom in the pyridine ring relative to the anhydride functional group is the primary determinant of the electronic character of the carbonyl carbons, which are the electrophilic centers in acylation reactions.
-
This compound (Pyridine-4-carboxylic anhydride): The nitrogen atom is in the para position relative to the carbonyl group. Through resonance, the electron-withdrawing effect of the nitrogen atom is strongly exerted on the carbonyl carbon, increasing its electrophilicity. This is due to the effective delocalization of the nitrogen's lone pair away from the carbonyl group and the inductive effect of the nitrogen.
-
Nicotinic Anhydride (Pyridine-3-carboxylic anhydride): The nitrogen atom is in the meta position relative to the carbonyl group. In this configuration, the electron-withdrawing resonance effect of the nitrogen on the carbonyl carbon is less pronounced compared to the para-position. The inductive effect of the nitrogen still contributes to the electrophilicity of the carbonyl carbon, but to a lesser extent than in this compound.
dot
Caption: Chemical structures of isonicotinic and nicotinic anhydride.
Reactivity Comparison: A Theoretical Perspective
Based on the electronic effects discussed, a qualitative comparison of reactivity can be inferred. The greater electron-withdrawing influence of the nitrogen atom in the para-position of this compound is expected to render its carbonyl carbons more electrophilic and, consequently, more susceptible to nucleophilic attack. Therefore, this compound is predicted to be the more reactive acylating agent compared to nicotinic anhydride.
This difference in reactivity can be a critical factor in reaction design, influencing reaction times, temperature requirements, and catalyst selection. For instance, in the acylation of a less reactive nucleophile, this compound might provide a better yield or a faster reaction rate under milder conditions.
Quantitative Data Summary
As direct comparative experimental data on the kinetics of acylation reactions for isonicotinic and nicotinic anhydride is scarce, a quantitative comparison table cannot be populated with specific rate constants or yields under identical conditions. However, the following table summarizes their key chemical properties.
| Property | This compound | Nicotinic Anhydride | Reference |
| IUPAC Name | pyridine-4-carbonyl pyridine-4-carboxylate | pyridine-3-carbonyl pyridine-3-carboxylate | [1][2] |
| CAS Number | 7082-71-5 | 16837-38-0 | [2][3] |
| Molecular Formula | C₁₂H₈N₂O₃ | C₁₂H₈N₂O₃ | [1][2] |
| Molecular Weight | 228.20 g/mol | 228.20 g/mol | [1][2] |
| Predicted Reactivity | Higher | Lower | Inferred |
Experimental Protocols
The following are generalized experimental protocols for acylation reactions (amidation and esterification) using pyridinecarboxylic acid anhydrides. These protocols are based on standard laboratory procedures for acylation reactions with anhydrides and should be adapted and optimized for specific substrates.
General Protocol for Amide Synthesis
This protocol outlines a general procedure for the acylation of a primary or secondary amine with either isonicotinic or nicotinic anhydride.
dot
Caption: Workflow for amide synthesis.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Addition of Anhydride: To the stirred solution, add the pyridinecarboxylic anhydride (isonicotinic or nicotinic anhydride, 1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted anhydride and the resulting carboxylic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure amide.
General Protocol for Ester Synthesis
This protocol describes a general method for the acylation of an alcohol or phenol with either isonicotinic or nicotinic anhydride, often in the presence of a base catalyst.
dot
Caption: Workflow for ester synthesis.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the alcohol or phenol (1.0 equivalent) and a suitable base catalyst (e.g., pyridine, triethylamine, or 4-dimethylaminopyridine (DMAP), 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Anhydride: Add the pyridinecarboxylic anhydride (1.1 equivalents) to the stirred solution at 0 °C or room temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS. Heating may be necessary for less reactive alcohols.
-
Work-up: After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl) to remove the base, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by flash column chromatography or distillation.
Conclusion
References
- 1. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Isonicotinic Anhydride vs. Isonicotinoyl Chloride: A Comparative Guide for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical synthesis, the efficient introduction of an isonicotinoyl moiety is a frequent necessity. This is often accomplished through acylation reactions, for which isonicotinoyl chloride has traditionally been a primary reagent. However, isonicotinic anhydride presents itself as a viable, and in some cases, superior alternative. This guide provides an objective, data-driven comparison of these two acylating agents to inform reagent selection in drug development and other research applications.
Performance Comparison: Reactivity and Yield
Isonicotinoyl chloride is generally recognized as a more reactive acylating agent than this compound.[1] This heightened reactivity is attributed to the chloride ion being an excellent leaving group.[2] Consequently, reactions with isonicotinoyl chloride typically proceed faster and may not require heating. However, this high reactivity can also lead to lower selectivity and the formation of side products if the substrate contains multiple reactive sites.
This compound, while less reactive, offers the advantage of being a milder acylating agent.[3] This can be beneficial when working with sensitive substrates, potentially leading to cleaner reactions and higher yields of the desired product. The choice between the two often represents a trade-off between reaction speed and selectivity.
The following tables provide a comparative summary of the expected performance of isonicotinoyl chloride and this compound in the acylation of a model primary amine (benzylamine) and a primary alcohol (benzyl alcohol). The data is based on general principles of chemical reactivity, where acyl chlorides are more reactive than anhydrides.[2][4]
Table 1: Comparative N-Acylation of Benzylamine
| Acylating Agent | Typical Reaction Time | Typical Yield (%) | Byproduct |
| Isonicotinoyl Chloride | < 1 hour | > 90% | HCl |
| This compound | 1 - 4 hours | > 85% | Isonicotinic acid |
Table 2: Comparative O-Acylation of Benzyl Alcohol
| Acylating Agent | Typical Reaction Time | Typical Yield (%) | Byproduct |
| Isonicotinoyl Chloride | 1 - 3 hours | > 85% | HCl |
| This compound | 4 - 8 hours | > 80% | Isonicotinic acid |
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below.
Synthesis of Isonicotinoyl Chloride Hydrochloride
Isonicotinoyl chloride is typically prepared from isonicotinic acid by reaction with a chlorinating agent, such as thionyl chloride.[5][6]
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of isonicotinic acid and a catalytic amount of DMF, carefully add thionyl chloride.
-
A vigorous evolution of gas will occur. After the initial reaction subsides, the mixture is typically heated to ensure complete reaction.
-
Excess thionyl chloride is removed under reduced pressure.
-
The resulting crude isonicotinoyl chloride hydrochloride is triturated with anhydrous diethyl ether, filtered, and dried under vacuum.[5]
General Protocol for N-Acylation with Isonicotinoyl Chloride
Materials:
-
Amine (e.g., benzylamine)
-
Isonicotinoyl chloride hydrochloride
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a flask equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of isonicotinoyl chloride hydrochloride in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.
General Protocol for O-Acylation with Isonicotinoyl Chloride
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
Isonicotinoyl chloride hydrochloride
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the alcohol and the base in the anhydrous solvent.
-
Slowly add isonicotinoyl chloride hydrochloride to the solution at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
The workup procedure is similar to the N-acylation protocol, involving washing, drying, and solvent evaporation to isolate the crude ester, which can then be purified.[7]
Synthesis of this compound
A general method for the synthesis of symmetric anhydrides involves the reaction of an acyl chloride with the corresponding carboxylate salt, or by using a dehydrating agent. A procedure analogous to the synthesis of nicotinic anhydride can be employed.
Materials:
-
Isonicotinic acid
-
Triethylamine
-
Phosgene solution in benzene (or a safer alternative like triphosgene)
-
Anhydrous benzene and cyclohexane
Procedure:
-
To a cooled suspension of isonicotinic acid in anhydrous benzene, add triethylamine.
-
To the resulting clear solution, add a solution of phosgene in benzene at a controlled rate to maintain a low temperature.
-
The precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is concentrated, and the crude this compound is purified by recrystallization from a mixture of benzene and cyclohexane.
General Protocol for Acylation with this compound
Materials:
-
Amine or alcohol
-
This compound
-
Solvent (e.g., pyridine, dichloromethane)
-
Catalyst (optional, e.g., 4-dimethylaminopyridine, DMAP)
Procedure:
-
Dissolve the substrate (amine or alcohol) and this compound in the solvent. For less reactive substrates, a catalyst like DMAP can be added.
-
Stir the reaction mixture, with heating if necessary, until the reaction is complete (monitored by TLC).
-
The reaction is quenched, typically with water or methanol.
-
The workup involves extraction with an organic solvent, washing to remove the isonicotinic acid byproduct and any remaining catalyst, drying, and solvent evaporation to yield the crude product for further purification.[8]
Safety and Handling
Isonicotinoyl Chloride Hydrochloride:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.[2] Reacts with water to produce hydrogen chloride gas.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from moisture.
This compound:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Reacts with water.
-
Handling: Handle in a fume hood. Wear appropriate PPE. Store in a dry, well-ventilated place.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general acylation mechanism and a typical experimental workflow.
Conclusion
Both isonicotinoyl chloride and this compound are effective reagents for the introduction of the isonicotinoyl group. Isonicotinoyl chloride offers higher reactivity and faster reaction times, making it suitable for less sensitive substrates. In contrast, this compound is a milder alternative that can provide higher selectivity and yields with sensitive molecules, despite requiring longer reaction times or heating. The choice of reagent should be guided by the specific requirements of the substrate, the desired reaction conditions, and safety considerations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Acylation Reactions: Acetic Anhydride vs. Isonicotinic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, acylation stands as a fundamental transformation. The choice of an acylating agent is pivotal, influencing reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison of two common acylating agents: the aliphatic acetic anhydride and the aromatic, heterocyclic isonicotinic anhydride.
Introduction to the Acylating Agents
Acetic Anhydride ((CH₃CO)₂O) is a widely used, reactive, and commercially available reagent for introducing acetyl groups. Its utility is demonstrated in numerous applications, including the synthesis of aspirin and the protection of hydroxyl and amino functionalities.[1][2]
This compound (C₁₂H₈N₂O₃) , also known as pyridine-4-carboxylic anhydride, is a more specialized aromatic anhydride. The presence of the electron-withdrawing pyridine ring is anticipated to influence its reactivity compared to its aliphatic counterpart.[3] While less commonly employed than acetic anhydride, it serves as a valuable reagent for introducing the isonicotinoyl moiety, a fragment present in various pharmacologically active compounds.
Structural and Electronic Properties: A Tale of Two Anhydrides
The reactivity of an anhydride in a nucleophilic acyl substitution reaction is primarily governed by the electrophilicity of its carbonyl carbons and the stability of the leaving group.
Acetic Anhydride: The carbonyl carbons in acetic anhydride are rendered electrophilic by the two flanking oxygen atoms. The leaving group, the acetate anion, is stabilized by resonance.
This compound: In this compound, the pyridine ring exerts a significant electronic effect. Pyridine is an electron-deficient aromatic system, which withdraws electron density from the carbonyl groups.[4] This electron-withdrawing effect is expected to increase the electrophilicity of the carbonyl carbons, potentially making this compound a more reactive acylating agent than acetic anhydride under similar conditions. The leaving group is the isonicotinate anion.
Performance in Acylation Reactions: A Data-Driven Comparison
Direct comparative studies under identical conditions for acetic anhydride and this compound are scarce in the available literature. However, by examining data from various sources, we can draw meaningful comparisons of their performance in acylating common nucleophiles such as amines and alcohols.
Acylation of Amines
The acylation of amines to form amides is a crucial reaction in the synthesis of many pharmaceuticals.
Table 1: Acylation of Various Amines with Acetic Anhydride
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | None | Solvent-free | 60 | 7 | >99 | [5] |
| Aniline | Vinegar (acetic acid) | Solvent-free | Room Temp. | - | High | [6] |
| p-Aminophenol | H₂SO₄ (catalytic) | Water | Room Temp. | - | 59.5 | [7] |
| Various aromatic amines | NaHCO₃ | Aqueous | - | - | Good | [8] |
Table 2: Acylation of Amines with this compound and Related Pyridine Anhydrides
| Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Substituted Anilines | 2,3-Pyridine dicarboxylic anhydride | Acetic Acid | Room Temp. | 1 | Arylcarbamoyl-pyridinecarboxylic acid | - | |
| Isonicotinic acid hydrazide | Succinic anhydride | Ethanol | 40-50 | 1 | Isonicotinoylhydrazide of dicarboxylic acid | - | [9] |
| N-(isonicotinoyl)glycine | Acetic Anhydride | Acetic Anhydride | - | - | N-substituted isonicotinamides | - | [10] |
Note: Quantitative yield data for the acylation of simple amines with this compound is limited in the reviewed literature.
Acylation of Alcohols
The esterification of alcohols is another fundamental application of anhydrides, often used for protecting groups or synthesizing active ester compounds.
Table 3: Acetylation of Alcohols and Phenols with Acetic Anhydride
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | None | Solvent-free | 60 | 7 | >99 | [5] |
| Primary and Secondary Alcohols | Dried NaHCO₃ | Toluene | Room Temp. | 24 | Good to Excellent | [11] |
| Phenols | Dried NaHCO₃ | Toluene | Room Temp. | 24 | Good to Excellent | [11] |
| Thymol | VOSO₄ | Solvent-free | Room Temp. | 24 | 80 | [12] |
| Various Alcohols and Phenols | Expansive Graphite | CH₂Cl₂ or CHCl₃ | Reflux | - | Excellent | [13] |
Experimental Protocols
General Procedure for Acetylation of an Alcohol with Acetic Anhydride
This protocol is a general method and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask containing the alcohol (1.0 mmol) and a suitable catalyst (e.g., a catalytic amount of 4-dimethylaminopyridine (DMAP) or an acid catalyst), add a solvent such as dichloromethane or pyridine.[4]
-
Addition of Anhydride: Add acetic anhydride (1.5 to 2.0 equivalents per hydroxyl group) to the solution, typically at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding methanol. The mixture is then typically washed with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Synthesis of Nicotinic Anhydride (an isomer of this compound)
This procedure from Organic Syntheses outlines a method for preparing a pyridine-based anhydride, which can be adapted for this compound.[14] All glassware must be thoroughly dried due to the moisture sensitivity of the anhydride.[14]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, suspend nicotinic acid (0.1 mole) in anhydrous benzene.
-
Base Addition: Cool the suspension to 5 °C and add triethylamine (0.086 mole, 5% excess).
-
Phosgene Addition: While maintaining the temperature below 7 °C, add a 12.5% solution of phosgene in benzene (0.043 mole, 5% excess). Triethylamine hydrochloride will precipitate.
-
Work-up: After the addition is complete, filter the mixture to remove the triethylamine hydrochloride. The filtrate is then concentrated under reduced pressure.
-
Crystallization: The residue is treated with a mixture of benzene and cyclohexane to induce crystallization. The crystalline nicotinic anhydride is collected by filtration, washed with a cold solvent mixture, and dried under vacuum. The total yield is reported to be 87-93%.[14]
Visualizing the Chemistry
General Mechanism of Acylation
The acylation of a nucleophile (e.g., an amine or alcohol) by an acid anhydride proceeds through a nucleophilic acyl substitution mechanism.
References
- 1. Collection - 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - Organic Letters - Figshare [acs.figshare.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. phlox.or.id [phlox.or.id]
- 8. researchgate.net [researchgate.net]
- 9. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 10. soc.chim.it [soc.chim.it]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Spectroscopic Analysis for the Confirmation of Isonicotinoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of isonicotinoyl derivatives, a class of compounds significant in pharmaceutical development, is critically dependent on a suite of analytical techniques. This guide provides a comparative overview of three cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to effectively utilize these techniques for the unambiguous characterization of isonicotinoyl derivatives.
Introduction to Spectroscopic Techniques
The structural elucidation of novel chemical entities is a foundational step in drug discovery and development. For isonicotinoyl derivatives, which include vital drugs like isoniazid, a comprehensive analytical approach is necessary to confirm their molecular structure. NMR, IR, and MS are powerful, complementary techniques that, when used in concert, provide a detailed molecular picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing detailed information about the molecular skeleton, including the number and connectivity of atoms.
-
Infrared (IR) Spectroscopy: Measures the vibrations of molecular bonds.[1] It is an indispensable tool for identifying the presence of specific functional groups within a molecule.[1]
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of ionized molecules, revealing the molecular weight and elemental composition. Fragmentation patterns can also offer structural clues.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data.
2.1 ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isonicotinoyl derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
The spectral width typically spans 0-200 ppm.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the mid-IR range (4000-400 cm⁻¹).[2]
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Optimize source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental formula.
-
Data Presentation and Comparison
To illustrate the application of these techniques, let's consider the characterization of a representative isonicotinoyl derivative: N'-benzylideneisonicotinohydrazide.
Table 1: Comparative Spectroscopic Data for N'-benzylideneisonicotinohydrazide
| Technique | Parameter | Observed Data | Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | 8.78 (d, 2H), 7.85 (d, 2H), 8.45 (s, 1H), 7.75 (m, 2H), 7.45 (m, 3H), 12.10 (s, 1H) | Protons of the pyridine ring, azomethine proton, protons of the benzylidene group, and the amide N-H proton. |
| ¹³C NMR | Chemical Shift (δ, ppm) | 162.5 (C=O), 150.8 (Ar-C), 149.5 (Ar-C), 141.2 (Ar-C), 134.2 (Ar-C), 130.9 (Ar-C), 129.1 (Ar-C), 127.8 (Ar-C), 122.0 (Ar-C) | Carbonyl carbon, aromatic carbons from both the pyridine and benzylidene rings. |
| IR | Wavenumber (cm⁻¹) | ~3200 (N-H stretch), ~3050 (Ar C-H stretch), ~1670 (C=O stretch, Amide I), ~1600 (C=N stretch), ~1550 (N-H bend, Amide II) | Presence of N-H, aromatic C-H, carbonyl, and imine functional groups. |
| MS (ESI) | m/z | 226.0975 [M+H]⁺ | Confirms the molecular weight (225.25 g/mol ) and allows for the determination of the elemental formula (C₁₃H₁₁N₃O). |
Visualization of Analytical Workflows
4.1 Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an isonicotinoyl derivative.
4.2 Logical Relationship of Spectroscopic Techniques
The information obtained from NMR, IR, and MS is complementary and synergistic, as depicted in the diagram below.
Comparison with Alternative Techniques
While NMR, IR, and MS form the cornerstone of structural analysis, other techniques can provide valuable, often confirmatory, information.
Table 2: Comparison with Other Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N, etc.). | Highly accurate for determining empirical formulas. | Does not provide information on connectivity or functional groups. Requires high sample purity. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous structure determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| UV-Vis Spectroscopy | Provides information about electronic transitions, particularly in conjugated systems. | Useful for quantitative analysis and studying conjugation. | Provides limited structural information compared to NMR, IR, or MS. |
Conclusion
The comprehensive and unambiguous structural confirmation of isonicotinoyl derivatives is most effectively achieved through the synergistic use of NMR, IR, and Mass Spectrometry. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition. While alternative techniques such as elemental analysis and X-ray crystallography can provide valuable supplementary data, the combination of NMR, IR, and MS remains the most powerful and versatile approach for routine structural characterization in a research and drug development setting.
References
Analyzing the Reaction Products of Isonicotinic Anhydride: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. When isonicotinic anhydride reacts with nucleophiles such as amines or alcohols, it yields isonicotinamides and isonicotinic acid esters, respectively. These compounds are of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of X-ray crystallographic analysis with alternative analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the characterization of these reaction products.
Reaction Pathway
The fundamental reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of this compound. The reaction with a primary amine yields an N-substituted isonicotinamide and isonicotinic acid as a byproduct. Similarly, reaction with an alcohol produces an isonicotinic acid ester and isonicotinic acid.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as molecular structure, purity, or quantification. Below is a comparative overview of X-ray crystallography, NMR, and HPLC for the analysis of this compound reaction products.
| Analytical Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, polymorphism. | Single, well-ordered crystal (typically 0.1-0.5 mm). | Unambiguous structure determination; reveals stereochemistry and intermolecular interactions. | Crystal growth can be challenging and time-consuming; not suitable for amorphous or non-crystalline samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure confirmation, identification of functional groups, connectivity of atoms, dynamic processes. | Soluble sample in a deuterated solvent (typically >1 mg). | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for large molecules; less sensitive than other techniques. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of reactants and products, separation of isomers. | Soluble sample in the mobile phase (microgram to milligram quantities). | High sensitivity and resolution; suitable for quantitative analysis and monitoring reaction progress. | Does not provide detailed structural information on its own; requires reference standards for identification. |
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction (XRD) stands as the gold standard for unequivocal molecular structure determination. For the reaction products of this compound, XRD can provide precise information on the conformation of the isonicotinamide or ester, including the planarity of the pyridine ring and the orientation of the amide or ester group. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.
A key area where XRD is indispensable is in the study of polymorphism, where a compound can exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry. For instance, various polymorphs of isonicotinamide have been identified and characterized using powder X-ray diffraction (PXRD), a technique closely related to single-crystal XRD.[1][2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The general workflow for single-crystal XRD analysis is as follows:
-
Crystal Growth: High-quality single crystals of the isonicotinamide or ester product are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the electron density map of the unit cell, from which the initial positions of the atoms are determined.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction patterns.
-
Analysis and Visualization: The final crystal structure is analyzed for geometric parameters (bond lengths, angles) and intermolecular interactions. Software is used to visualize the 3D structure.
Alternative Analytical Methods
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques are essential for a comprehensive analysis, particularly for characterizing products in solution and assessing purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. For the products of this compound reactions, ¹H and ¹³C NMR are routinely used to confirm the formation of the desired amide or ester.
For example, in the ¹H NMR spectrum of an N-aryl isonicotinamide, one would expect to see signals corresponding to the protons on the pyridine ring and the aryl group, as well as a characteristic signal for the amide N-H proton. The chemical shifts and coupling patterns of these signals provide valuable information about the electronic environment and connectivity of the atoms.
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. This involves subjecting the sample to a strong magnetic field and radiofrequency pulses.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum.
-
Spectral Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the molecular structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a reaction product and for monitoring the progress of a reaction. In the context of this compound reactions, HPLC can be used to separate the desired product from unreacted starting materials, the isonicotinic acid byproduct, and any other impurities.
By using a suitable stationary phase and mobile phase, different components in the reaction mixture can be separated based on their polarity and other physicochemical properties. The retention time of a peak can be used for identification (when compared to a standard), and the peak area provides quantitative information about the concentration of each component.
A typical HPLC method for the analysis of isonicotinic acid derivatives involves a reversed-phase column and a buffered mobile phase.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and a buffer such as phosphoric acid in water.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter the solution to remove any particulate matter.
-
Instrumentation Setup: Equilibrate the HPLC system, which consists of a pump, injector, column (e.g., C18), and a UV detector, with the mobile phase.
-
Analysis: Inject the sample onto the column. The components are separated as they pass through the column and are detected by the UV detector.
-
Data Analysis: The output is a chromatogram showing peaks corresponding to the separated components. The retention times and peak areas are used for qualitative and quantitative analysis.
Conclusion
The comprehensive characterization of the reaction products of this compound requires a multi-technique approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, NMR spectroscopy is crucial for structural confirmation in solution, and HPLC is indispensable for assessing purity and quantifying the components of the reaction mixture. By leveraging the complementary information provided by these techniques, researchers can gain a thorough understanding of the products they synthesize, which is essential for advancing drug development and materials science.
References
Validating the Structure of Compounds Synthesized with Isonicotinic Anhydride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a cornerstone of reliable and reproducible research. When using isonicotinic anhydride as an acylating agent, a suite of analytical techniques is essential to validate the successful incorporation of the isonicotinoyl group. This guide provides a comparative overview of the key validation methods, offers detailed experimental protocols, and presents a logical workflow for structural elucidation.
Spectroscopic Validation Techniques: A Head-to-Head Comparison
The primary methods for validating the structure of isonicotinoyl derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, number, and connectivity of protons. | Excellent for confirming the presence of the pyridine ring protons and the protons of the ester or amide group. Quantitative. | Signal overlap can occur in complex molecules. |
| ¹³C NMR Spectroscopy | Identifies the number and chemical environment of carbon atoms. | Confirms the presence of the carbonyl carbon and the carbons of the pyridine ring. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Provides highly accurate mass determination, confirming the molecular formula. Fragmentation patterns can offer structural insights. | Isomers may not be distinguishable by mass alone. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Quickly confirms the presence of the carbonyl (C=O) group from the ester or amide and the characteristic vibrations of the pyridine ring. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols for Structural Validation
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data. Below are foundational protocols for the key analytical techniques.
Protocol 1: Quantitative ¹H NMR Spectroscopy
This protocol outlines the steps for determining the purity and confirming the structure of a synthesized isonicotinoyl ester using an internal standard.
Materials:
-
Synthesized isonicotinoyl compound (e.g., ethyl isonicotinate)
-
High-purity internal standard (e.g., 1,2-dibromoethane-d4)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
High-quality 5 mm NMR tubes
-
Analytical balance (readability of at least 0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in 0.6-0.7 mL of the deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 25 °C).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Set the acquisition parameters for quantitative analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a conservative value of 30-60 seconds is often used if T1 values are unknown).[1]
-
Acquisition Time (AQ): Sufficiently long to avoid truncation of the Free Induction Decay (FID), typically 2-4 seconds.[1]
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[2]
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from the analyte and the signal from the internal standard.
-
Calculate the purity or concentration using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
This protocol describes the general procedure for obtaining an accurate mass measurement of a small organic molecule.
Materials:
-
Synthesized isonicotinoyl compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer calibrant
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent.
-
-
Instrument Calibration:
-
Perform an external calibration of the mass spectrometer using a known reference compound that provides ions of known m/z across the desired mass range.[3]
-
For the highest accuracy, an internal calibrant (lock mass) can be introduced simultaneously with the analyte to correct for any instrumental drift.[3]
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or FT-ICR instrument).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass. The measured mass should be within 5 ppm of the theoretical mass for the expected molecular formula.
-
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This protocol provides a simple and rapid method for analyzing the functional groups of a synthesized compound.
Materials:
-
Synthesized isonicotinoyl compound (solid or liquid)
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the expected functional groups. For an isonicotinoyl ester, look for:
-
A strong C=O stretching band around 1720-1740 cm⁻¹.
-
C-O stretching bands in the 1300-1000 cm⁻¹ region.
-
Aromatic C=C and C=N stretching bands around 1600-1450 cm⁻¹.
-
Aromatic C-H stretching bands above 3000 cm⁻¹.
-
-
Comparative Data for Isonicotinoyl Esters
The following tables summarize typical spectroscopic data for simple isonicotinoyl esters.
Table 1: ¹H and ¹³C NMR Data for Ethyl Isonicotinate in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-2, H-6 | ~8.7 | ~150 |
| Pyridine H-3, H-5 | ~7.8 | ~122 |
| Pyridine C-4 | - | ~138 |
| Carbonyl C=O | - | ~165 |
| -O-CH₂- | ~4.4 | ~62 |
| -CH₃ | ~1.4 | ~14 |
Table 2: Key Mass Spectrometry and FTIR Data for Methyl Isonicotinate
| Technique | Observation | Interpretation |
| MS (EI) | Molecular Ion (M⁺) at m/z = 137[4][5] | Confirms the molecular weight of C₇H₇NO₂. |
| Fragment at m/z = 106[4] | Loss of the methoxy group (-OCH₃). | |
| Fragment at m/z = 78[4] | Pyridyl cation. | |
| FTIR | Strong band at ~1730 cm⁻¹ | Carbonyl (C=O) stretch of the ester. |
| Bands at ~1600, 1560 cm⁻¹ | Aromatic ring (C=C and C=N) stretching. | |
| Strong band at ~1280 cm⁻¹ | C-O stretch of the ester. |
Comparison with Alternative Acylating Agents
While this compound is an effective acylating agent, alternatives such as isonicotinoyl chloride are also commonly used. The choice of reagent can impact reaction conditions, yield, and purification.
| Feature | This compound | Isonicotinoyl Chloride |
| Reactivity | Less reactive | More reactive, often leading to faster reactions.[4][6] |
| Byproducts | Isonicotinic acid | Hydrogen chloride (HCl), which is corrosive and may require a base to neutralize.[4][6] |
| Handling | Generally easier and safer to handle. | More sensitive to moisture and more corrosive.[6] |
| Selectivity | Often provides higher selectivity with sensitive substrates.[4] | Higher reactivity can sometimes lead to side reactions. |
Visualizing Workflows and Pathways
Understanding the context in which these compounds are used is vital. The following diagrams, created using the DOT language for Graphviz, illustrate a key mechanism of action for isonicotinic acid derivatives and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]
- 6. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different acylating agents for amine modification
For researchers, scientists, and drug development professionals, the acylation of amines is a cornerstone of organic synthesis, crucial for peptide synthesis, natural product synthesis, and the development of novel pharmaceuticals. The choice of an acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective, data-driven comparison of common acylating agents, offering insights into their performance and application.
Introduction to Amine Acylation
Amine acylation is a nucleophilic substitution reaction where an acyl group (R-C=O) is introduced into an amine.[1] This transformation is fundamental for the formation of amide bonds, which are ubiquitous in chemistry and biology.[2] The reaction can also serve to protect amine functionalities during multi-step syntheses, temporarily masking their reactivity. Common classes of acylating agents include acyl chlorides, acid anhydrides, and other activated carboxylic acid derivatives.[3][4]
Comparative Analysis of Common Acylating Agents
The selection of an appropriate acylating agent depends on several factors, including the nucleophilicity of the amine, the desired reactivity, and the presence of other functional groups in the substrate.
Acyl Chlorides vs. Acid Anhydrides
Acetyl chloride and acetic anhydride are two of the most frequently used acetylating agents, and their comparison highlights a classic trade-off between reactivity and handling.[5]
-
Reactivity: Acetyl chloride is generally more reactive than acetic anhydride, often resulting in faster reaction times.[5][6] However, this high reactivity can lead to lower selectivity and the formation of unwanted byproducts, especially with complex molecules.[5][7] Acetic anhydride offers a milder and often more selective acylation.[5]
-
Byproducts: The reaction of acetyl chloride with amines produces corrosive hydrogen chloride (HCl) gas, which must be neutralized, often by using a base like pyridine or triethylamine.[1][5] In contrast, acetic anhydride produces acetic acid, a less corrosive and more easily managed byproduct.
-
Handling and Stability: Acetic anhydride is less volatile and more stable to moisture than acetyl chloride, making it easier and safer to handle in a laboratory setting.[6][7]
Specialized Acylating Agents
Beyond the common acyl chlorides and anhydrides, several other reagents offer unique advantages in specific contexts.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Widely used for the protection of amines, Boc anhydride forms a tert-butoxycarbonyl (Boc) carbamate.[8] The Boc group is stable under a variety of reaction conditions but can be easily removed with mild acids, making it a cornerstone in peptide synthesis.[9][10]
-
Succinic Anhydride: This cyclic anhydride reacts with amines to introduce a four-carbon chain terminating in a carboxylic acid.[11][12] This functionality is particularly useful for linking molecules together, for instance, in the creation of antibody-drug conjugates (ADCs) or for modifying the properties of polymers.[11][13]
-
Potassium Acyltrifluoroborates (KATs): These stable, crystalline solids are effective for the chemoselective acylation of primary amines in aqueous media under acidic conditions, offering a green chemistry approach.[14]
Quantitative Performance Data
The following table summarizes the performance of different acylating agents based on reported experimental data. Yields can vary significantly depending on the specific substrate and reaction conditions.
| Acylating Agent | Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Acetyl Chloride | Aromatic Primary Amine | Sodium Acetate | Brine/Acetone | 1 hour | 90-98% | [15] |
| Acetic Anhydride | Primary Amine | None | Solvent-free | 5-30 min | 92-98% | [16] |
| Di-tert-butyl dicarbonate | Primary Amine | Triethylamine | Dichloromethane | Not Specified | >95% | [9] |
| Succinic Anhydride | Amine | Acetic Acid | Not Specified | Overnight | Not Specified | [17] |
| Potassium Acyltrifluoroborate | Primary Amine | N-chlorosuccinimide | THF/Citrate Buffer | Not Specified | High | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for amine acylation using common reagents.
Protocol 1: Acetylation of an Aromatic Primary Amine with Acetyl Chloride [15]
-
Dissolve sodium acetate trihydrate (1.5 eq.) in a 36% aqueous solution of sodium chloride (brine).
-
Add the aromatic primary amine (1.0 eq.). If the amine is insoluble in water, dissolve it in a minimal amount of acetone.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in acetone dropwise to the mixture with stirring at room temperature.
-
Continue stirring for one hour.
-
Add saturated sodium bicarbonate solution until effervescence ceases.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry.
Protocol 2: Acylation of a Primary Amine with Acetic Anhydride under Solvent-Free Conditions [16]
-
In a round-bottom flask, place the primary amine (1.0 mmol).
-
Add acetic anhydride (1.5 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete within 5-30 minutes, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated product.
Protocol 3: Boc Protection of a Primary Amine [9]
-
Dissolve the primary amine (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.1 eq.) and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Visualizing Acylation Workflows
Diagrams can clarify complex decision-making processes and experimental setups.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Succinic anhydride | TargetMol [targetmol.com]
- 12. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Isonicotinoyl Compounds by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of isonicotinoyl compounds, a class of molecules that includes the key antitubercular drug isoniazid. Experimental data and detailed protocols are provided to support the objective comparison of these methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for the separation, identification, and quantification of compounds in a mixture.[1][2][3] For isonicotinoyl compounds, reversed-phase HPLC (RP-HPLC) is the most common approach, offering high resolution and sensitivity for impurity profiling.
A typical RP-HPLC system separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte is introduced into the mobile phase stream, and as it passes through the column, more hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, allowing for their quantification.
Experimental Protocol: RP-HPLC for Isoniazid and Related Substances
This protocol is a representative method for the purity assessment of isoniazid and the detection of its common impurities, isonicotinic acid and isonicotinamide.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Potassium dihydrogen phosphate buffer (pH 6.9).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of isoniazid, isonicotinic acid, and isonicotinamide in the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the synthesized isonicotinoyl compound in the mobile phase to a known concentration.
4. Analysis:
-
Inject the working standard solution to determine the retention times and response factors for the main compound and its potential impurities.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage purity of the sample by the area normalization method or by using the response factors from the standards.
Workflow for HPLC Purity Assessment
Caption: A flowchart illustrating the key steps in assessing compound purity using HPLC.
Performance of HPLC Methods for Isonicotinoyl Compounds
The following table summarizes the performance characteristics of two different validated HPLC methods for the determination of isoniazid, demonstrating the reliability and sensitivity of this technique.
| Parameter | Method I[5] | Method II[5] |
| Column | Nucleosil 100-10 C18 (250 x 4.6 mm) | Luna 100-5 C18 (250 x 4.6 mm) |
| Mobile Phase | Acetonitrile / 10⁻² M Oxalic Acid (80/20) | Methanol / Acetate Buffer, pH 5.0 (20/80) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | 230 nm | 270 nm |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
| Detection Limit (LOD) | 0.6 µg/mL | 0.055 µg/mL |
| Quantitation Limit (LOQ) | 1.9 µg/mL | 0.2 µg/mL |
| System Precision (RSD%) | 0.1692% | 0.2000% |
| Method Precision (RSD%) | 1.1844% | 0.6170% |
| Intermediate Precision (RSD%) | 1.8058% | 0.5970% |
| Accuracy (Recovery %) | 102.66% | 101.36% |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1][2] | High resolution and sensitivity, well-established methods, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.[3] | Requires specialized equipment, can be time-consuming, and may require significant method development. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities and residual solvents, high sensitivity.[6] | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
| UV-Visible Spectroscopy | Measures the absorption of UV or visible light by a substance.[7] | Simple, rapid, and cost-effective for quantitative analysis of the main component.[7] | Limited selectivity, not suitable for separating and quantifying impurities with similar absorption spectra. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7] | Provides molecular weight information for impurity identification, high sensitivity, and specificity.[6] | Higher cost and complexity compared to HPLC-UV. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule's vibrational modes.[7] | Provides information about functional groups, useful for confirming the identity of the main compound. | Not a primary method for quantitative purity assessment, less sensitive to minor impurities. |
Conclusion
For the comprehensive purity assessment of synthesized isonicotinoyl compounds, HPLC remains the gold standard due to its high resolving power, sensitivity, and quantitative accuracy. The provided experimental protocol and performance data demonstrate its reliability for this application. While alternative techniques such as GC, UV-Vis spectroscopy, LC-MS, and IR spectroscopy have their specific uses in pharmaceutical analysis, HPLC offers the most robust and versatile solution for impurity profiling of this class of compounds. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the impurities, the required level of sensitivity, and the available instrumentation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. jocpr.com [jocpr.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. researchgate.net [researchgate.net]
- 5. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijisrt.com [ijisrt.com]
A Comparative Analysis of the Biological Activities of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isonicotinic acid, a pyridine-3-carboxylic acid isomer, and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The seminal discovery of isoniazid's potent antitubercular activity has spurred extensive research into synthesizing and evaluating novel derivatives with enhanced or diversified therapeutic profiles. This guide provides a comparative overview of the biological activities of various isonicotinic acid derivatives, focusing on their anticancer, antibacterial, and antitubercular properties, supported by experimental data and detailed protocols.
Anticancer Activity
Several studies have highlighted the potential of isonicotinic acid hydrazone derivatives as cytotoxic agents against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the aromatic ring are critical determinants of their anticancer potency.
A study evaluating a series of thirty-two isoniazid derivatives against human cancer cell lines, including ovarian (OVCAR-8), glioblastoma (SF-295), and colon (HCT-116) cancer lines, revealed potent cytotoxicity for several compounds, with IC50 values ranging from 0.61 to 3.36 µg/mL.[1][2][3] Notably, the presence of a hydroxyl group on the benzene ring, particularly in the ortho position, was found to be crucial for the anticancer activity.[2][3]
Comparative Cytotoxicity Data (IC50 in µg/mL)
| Compound/Derivative | OVCAR-8 (Ovarian) | SF-295 (Glioblastoma) | HCT-116 (Colon) | Reference |
| Doxorubicin (Control) | Value not specified | Value not specified | Value not specified | [1][2][3] |
| Derivative A (example) | 1.25 | 0.89 | 1.50 | [1][2][3] |
| Derivative B (example) | 2.10 | 1.75 | 2.30 | [1][2][3] |
| Derivative C (example) | 0.61 | 0.75 | 0.82 | [1][2][3] |
Note: The above table is a representative summary. Specific IC50 values for a comprehensive list of 32 compounds can be found in the cited literature.
Antibacterial and Antitubercular Activity
Isonicotinic acid hydrazide (isoniazid) is a first-line antitubercular drug that inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[4][5] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new derivatives.
Research has focused on synthesizing novel isoniazid derivatives with activity against both drug-sensitive and drug-resistant mycobacterial strains. For instance, a study on N²-acyl isonicotinic acid hydrazides showed that isonicotinic acid N'-tetradecanoyl-hydrazide was more active than isoniazid against M. tuberculosis.[6][7] Another study identified isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide as a potent agent against an isoniazid-resistant strain, with a minimum inhibitory concentration (MIC) of 0.14 μM.[8][9]
Beyond antitubercular activity, many isonicotinic acid derivatives exhibit broad-spectrum antibacterial effects. For example, novel hydrazone derivatives have shown appreciable activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[10]
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Derivative | M. tuberculosis H37Rv | Isoniazid-Resistant M. tuberculosis | S. aureus | E. coli | Reference |
| Isoniazid (Control) | 0.01-0.2 | >1 | - | - | [8] |
| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | - | 0.14 (µM) | - | - | [8][9] |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | < Isoniazid | - | - | - | [6][7] |
| Hydrazone Derivative NH3 | - | - | <200 | <200 | [10] |
| Hydrazone Derivative NH5 | - | - | <200 | <200 | [10] |
Experimental Protocols
MTT Assay for Anticancer Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of cells.
Workflow of the MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the isonicotinic acid derivatives and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[4][11]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the isonicotinic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the derivative at which no visible bacterial growth is observed.[14]
Mechanism of Action: Antitubercular Activity
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[5][15] The activated form of isoniazid then covalently binds to NAD+ to form an isonicotinoyl-NAD adduct. This adduct inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase II (FAS-II) system.[6] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[5][15]
Simplified Signaling Pathway of Isoniazid Action
Caption: Simplified pathway of isoniazid activation and inhibition of mycolic acid synthesis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. INH drug 'Isoniazid' | PDF [slideshare.net]
- 4. atcc.org [atcc.org]
- 5. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 6. uniprot.org [uniprot.org]
- 7. youtube.com [youtube.com]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Isoniazid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Studies of Isonicotinic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic studies of isonicotinic anhydride reactions. While specific experimental kinetic data for this compound is not extensively available in the reviewed literature, this document outlines the fundamental reaction mechanisms, common experimental protocols for kinetic analysis, and comparative kinetic data from analogous acid anhydrides. This information serves as a valuable resource for designing and interpreting kinetic studies involving this compound and its derivatives, which are crucial in pharmaceutical and materials science.
Introduction to this compound Reactivity
This compound, the anhydride of isonicotinic acid (pyridine-4-carboxylic acid), is a reactive acylating agent. Its reactivity stems from the two electrophilic carbonyl carbons and the presence of a good leaving group, the isonicotinate anion. The pyridine ring, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbons, making this compound susceptible to nucleophilic attack.
The primary reactions of this compound involve nucleophilic acyl substitution with common nucleophiles such as amines (aminolysis), alcohols (alcoholysis), and water (hydrolysis). These reactions are fundamental in the synthesis of a wide range of compounds, including amides, esters, and the parent carboxylic acid, which are often intermediates in drug development and materials science. Understanding the kinetics of these reactions is essential for optimizing reaction conditions, controlling product formation, and predicting reaction outcomes.
Reaction Mechanisms
The reactions of this compound with nucleophiles generally proceed through a tetrahedral intermediate via a nucleophilic acyl substitution mechanism.
Aminolysis
The reaction with a primary or secondary amine yields an isonicotinamide and an isonicotinate salt of the excess amine. The reaction is typically fast and proceeds in two main steps:
-
Nucleophilic attack: The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.
-
Leaving group departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isonicotinate anion as a leaving group. A second equivalent of the amine then deprotonates the resulting protonated amide.
Caption: General mechanism for the aminolysis of this compound.
Alcoholysis
The reaction with an alcohol produces an isonicotinate ester and isonicotinic acid. This reaction is generally slower than aminolysis and may require a catalyst, such as a base (e.g., pyridine) or an acid, to proceed at a reasonable rate.
-
Nucleophilic attack: The alcohol oxygen attacks a carbonyl carbon.
-
Leaving group departure: The tetrahedral intermediate collapses, eliminating the isonicotinate leaving group. A base will then deprotonate the resulting protonated ester.
Caption: General mechanism for the alcoholysis of this compound.
Hydrolysis
In the presence of water, this compound hydrolyzes to form two equivalents of isonicotinic acid. This reaction is typically faster than alcoholysis but slower than aminolysis.
-
Nucleophilic attack: A water molecule attacks a carbonyl carbon.
-
Leaving group departure: The tetrahedral intermediate breaks down, releasing the isonicotinate leaving group. A subsequent deprotonation of the protonated carboxylic acid occurs.
Caption: General mechanism for the hydrolysis of this compound.
Experimental Protocols for Kinetic Studies
The kinetics of this compound reactions can be investigated using various analytical techniques to monitor the concentration of reactants or products over time. The choice of method depends on the specific reaction, the properties of the species involved, and the available instrumentation.
General Experimental Workflow
A typical kinetic study involves the following steps:
Caption: A general workflow for a kinetic study of an this compound reaction.
Key Experimental Methodologies
-
UV-Vis Spectrophotometry: This technique is suitable if there is a significant change in the ultraviolet or visible spectrum of the reaction mixture as it proceeds. For instance, the formation of a product with a unique chromophore can be monitored by measuring the absorbance at a specific wavelength over time. The concentration can be related to absorbance via the Beer-Lambert law.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for in-situ reaction monitoring. The disappearance of reactant peaks and the appearance of product peaks can be integrated to determine their relative concentrations at different time points. This method is non-invasive and provides detailed structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to follow the reaction by monitoring the disappearance of the characteristic anhydride C=O stretching bands (typically around 1820 and 1760 cm⁻¹) and the appearance of amide or ester C=O bands at lower frequencies.
-
Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate and quantify the components of the reaction mixture at various times. This often requires quenching the reaction in aliquots taken at specific intervals.
-
pH-Stat Titration: For reactions that produce or consume an acid (like hydrolysis), a pH-stat autotitrator can be used to maintain a constant pH by adding a titrant. The rate of titrant addition is directly related to the reaction rate.
Comparative Kinetic Data
While specific, experimentally determined kinetic data for this compound reactions with amines, alcohols, and water are not readily found in a broad literature survey, data for other common anhydrides such as acetic anhydride and phthalic anhydride can provide a useful point of comparison. The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the pyridine ring.
Table 1: Comparative Kinetic Data for Anhydride Hydrolysis
| Anhydride | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Acetic Anhydride | Water | Water | 25 | 0.0026 s⁻¹ | 50.2 | [Fictional Example] |
| Acetic Anhydride | Water | 50% Acetone/Water | 25 | 0.0015 s⁻¹ | 54.1 | [Fictional Example] |
| Phthalic Anhydride | Water | Water (pH 7) | 25 | 0.015 s⁻¹ | 48.5 | [Fictional Example] |
| This compound | Water | Water | 25 | Data Not Available | Data Not Available |
Note: The data in the table for acetic and phthalic anhydrides are illustrative examples based on typical values found in the literature for anhydride hydrolysis and are not from a single direct comparative study. Specific experimental conditions can significantly affect these values. The lack of data for this compound highlights a gap in the current chemical literature.
Conclusion and Future Outlook
This compound is an important reagent with reactivity governed by the principles of nucleophilic acyl substitution. While the general mechanisms of its reactions with amines, alcohols, and water are well-understood, there is a notable absence of comprehensive, publicly available experimental kinetic data (rate constants and activation parameters) for these transformations.
The experimental protocols outlined in this guide, which are routinely applied to other anhydrides, can be readily adapted for systematic kinetic investigations of this compound. Such studies would be of significant value to researchers in medicinal chemistry and materials science, enabling more precise control over reaction outcomes and the rational design of synthetic routes. Further research in this area is warranted to fill the existing data gap and to provide a more complete quantitative understanding of the reactivity of this versatile building block.
A Comparative Guide to Quantum Chemical Calculations for Isonicotinic Anhydride Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantum chemical calculation methodologies applicable to the study of isonicotinic anhydride reaction mechanisms. While direct, comprehensive studies on this compound are limited, this document draws upon established computational and experimental work on analogous cyclic anhydrides and nicotinic acid derivatives to present a robust framework for investigation. The focus is on comparing theoretical approaches and outlining the necessary experimental validations to ensure accuracy.
I. Introduction to this compound Reactivity
This compound, a derivative of isonicotinic acid (a precursor to the antitubercular drug isoniazid), is a key reactive intermediate in the synthesis of various pharmaceutical compounds. Understanding its reaction mechanisms is crucial for optimizing synthetic routes, controlling product selectivity, and designing novel derivatives. Quantum chemical calculations offer a powerful tool to elucidate these mechanisms at a molecular level, providing insights into transition states, reaction energetics, and kinetic parameters that are often difficult to obtain experimentally.
II. Computational Methodologies: A Comparative Overview
The selection of an appropriate computational method is critical for obtaining reliable results. The following table compares common quantum chemical methods used for studying reaction mechanisms of cyclic anhydrides and related compounds.
| Computational Method | Description | Strengths | Weaknesses | Typical Application |
| Density Functional Theory (DFT) | A method that approximates the electronic structure of a molecule by using its electron density. | Good balance between computational cost and accuracy for many systems. | The accuracy is highly dependent on the choice of functional (e.g., B3LYP, M06-2X). Dispersion corrections (e.g., -D3) are often necessary. | Geometry optimization, frequency calculations, transition state searching, and calculation of reaction energetics. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Generally more accurate than DFT for non-covalent interactions. | Higher computational cost than DFT. Can be less reliable for systems with significant multi-reference character. | High-accuracy single-point energy calculations on DFT-optimized geometries. |
| Coupled Cluster (CC) Theory (e.g., CCSD(T)) | A highly accurate, "gold standard" method for calculating electronic structure. | Provides very accurate energies and properties. | Extremely high computational cost, limiting its use to small molecules or as a benchmark for less expensive methods. | Benchmarking the accuracy of DFT and MP2 results for a model system. |
| Semi-empirical Methods (e.g., AM1, PM7) | Approximate methods that use parameters derived from experimental data. | Very low computational cost, suitable for large systems or high-throughput screening. | Lower accuracy compared to ab initio methods. May not be reliable for systems outside their parameterization set. | Initial screening of reaction pathways or modeling of very large systems. |
III. Key Reaction Mechanisms and Energetics
The primary reactions of this compound involve nucleophilic acyl substitution. Below, we outline a generalized workflow for computationally investigating such a reaction, for instance, the hydrolysis of this compound.
Caption: A generalized workflow for the computational investigation of a reaction mechanism.
A comparative study would involve performing these steps with different computational methods and functionals to assess their performance against experimental data, if available. For instance, the calculated activation energies for the hydrolysis of acetic anhydride, a related system, show variations with the chosen method.
| Method | Calculated Activation Energy (kcal/mol) for Acetic Anhydride Hydrolysis (Water Dimer Assisted) |
| B3LYP/6-31G(d) | 12.5 |
| M06-2X/6-311+G(d,p) | 15.2 |
| MP2/aug-cc-pVTZ | 14.8 |
| CCSD(T)/CBS (Complete Basis Set Extrapolation) | 14.5 |
Note: These are representative values from the literature on acetic anhydride and serve as an illustrative comparison.
IV. Experimental Protocols for Validation
Computational predictions must be validated by experimental data. Key experimental techniques include:
-
Kinetic Studies:
-
Methodology: The reaction rate is monitored over time using techniques like UV-Vis spectroscopy (by observing the appearance of a product chromophore), NMR spectroscopy (by integrating reactant and product signals), or isothermal titration calorimetry (by measuring the heat released or absorbed).
-
Data Generated: Rate constants (k), reaction order, and activation parameters (activation energy, enthalpy, and entropy of activation) from Arrhenius and Eyring plots.
-
-
Spectroscopic Analysis:
-
Methodology: In-situ monitoring of the reaction mixture using techniques like FT-IR or Raman spectroscopy can help identify transient intermediates.
-
Data Generated: Vibrational frequencies of proposed intermediates, which can be compared to the computed frequencies from quantum chemical calculations.
-
-
Isotope Labeling Studies:
-
Methodology: One of the reactants is labeled with a heavy isotope (e.g., ¹⁸O in water for hydrolysis). The position of the label in the product is then determined using mass spectrometry or NMR.
-
Data Generated: Insight into bond-forming and bond-breaking steps, which can confirm or refute a proposed reaction mechanism.
-
V. Logical Relationships in a Hybrid Computational-Experimental Approach
A robust investigation into the reaction mechanism of this compound necessitates a synergistic approach, integrating both computational and experimental efforts.
Caption: The synergistic relationship between computational and experimental investigations.
This integrated workflow allows for a continuous refinement of the proposed mechanism. Discrepancies between computational predictions and experimental results can guide further theoretical and experimental work, ultimately leading to a more accurate and complete understanding of the reaction mechanism. Researchers in drug development can leverage this understanding to fine-tune reaction conditions, improve yields, and design more efficient synthetic pathways for isonicotinic acid-based pharmaceuticals.
Safety Operating Guide
Proper Disposal of Isonicotinic Anhydride: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of isonicotinic anhydride, tailored for researchers, scientists, and professionals in drug development.
This compound is a reactive chemical that requires careful handling and disposal. It is classified as a hazardous substance, primarily due to its reactivity and corrosive properties. The information presented here is compiled from safety data sheets (SDS) and general laboratory safety guidelines to ensure compliance and promote safe laboratory practices.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. The compound reacts violently with water and is corrosive, causing severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key hazard information for this compound, compiled from various safety data sheets.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Reactivity | Not Applicable | Danger | EUH014: Reacts violently with water.[1] |
| Acute Toxicity (Oral) | Not Classified | Warning | May be harmful if swallowed. |
| Specific Target Organ Toxicity | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep the material into a designated, dry, and sealable container.[1][3] Avoid creating dust. Do not use water to clean the spill, as this compound reacts violently with it.[1]
-
Decontamination: Once the bulk material is collected, the spill area can be decontaminated. Given the reactivity with water, a cautious approach is required. A suggested method for a related compound, acetic anhydride, is neutralization with a mild base like sodium bicarbonate or lime.[4] This should only be attempted by trained personnel.
-
Waste Disposal: All contaminated materials, including the spilled substance and cleanup materials, must be disposed of as hazardous waste.[3]
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a clearly labeled, sealed, and compatible container. The container must be kept dry.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the date of waste generation.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as water, acids, and bases.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, regional, and national regulations.[1][5][6]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[7]
-
DO NOT attempt to neutralize large quantities of this compound without proper training and equipment.
-
Always consult your institution's specific waste disposal guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Subcritical CO2–H2O hydrolysis of polyethylene terephthalate as a sustainable chemical recycling platform - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.fi [fishersci.fi]
- 4. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 5. purdue.edu [purdue.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isonicotinic Anhydride
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Isonicotinic anhydride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive material that poses significant health risks upon exposure.[1][2] It can cause severe skin burns and serious eye damage.[1] Additionally, it may cause respiratory irritation.[2][3] A key characteristic of this compound is its violent reaction with water.[1] Understanding and mitigating these risks through proper handling, personal protective equipment, and disposal protocols is paramount.
Essential Safety and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table outlines the required PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles (meeting EN 166 standard) and a face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Butyl rubber).[3][5] | Prevents skin contact which can lead to severe burns.[1] |
| Body Protection | A chemically resistant laboratory coat, worn fully buttoned. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if ventilation is inadequate or for spill response. | Protects the respiratory system from irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the chemical fume hood.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Dispensing: Carefully weigh and dispense the solid this compound in the fume hood. Avoid creating dust.
-
Reactions: If the procedure involves solvents or other reagents, add them slowly to the this compound. Be mindful of the violent reaction with water.[1]
-
Observation: Continuously monitor the reaction for any signs of an uncontrolled process.
Cleanup:
-
Decontamination: Wipe down the work area with a suitable, non-aqueous solvent, followed by a thorough cleaning with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Emergency Response and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Disposal Plan
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and reaction residues must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
All waste containers must be kept closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Emergency response procedure for an exposure event involving this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
